2-Methyl-6-(o-tolyl)pyrimidin-4-ol
Description
Properties
Molecular Formula |
C12H12N2O |
|---|---|
Molecular Weight |
200.24 g/mol |
IUPAC Name |
2-methyl-4-(2-methylphenyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C12H12N2O/c1-8-5-3-4-6-10(8)11-7-12(15)14-9(2)13-11/h3-7H,1-2H3,(H,13,14,15) |
InChI Key |
VEMGPMHEWGNAFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=O)NC(=N2)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 2-Methyl-6-(o-tolyl)pyrimidin-4-ol: Synthesis, Characterization, and Potential Applications
This technical guide provides a comprehensive overview of 2-Methyl-6-(o-tolyl)pyrimidin-4-ol, a substituted pyrimidinone of interest to researchers and professionals in drug development and medicinal chemistry. While this specific molecule is not widely documented in publicly available literature, this guide extrapolates from well-established chemical principles and the known properties of structurally related compounds to provide a robust framework for its synthesis, characterization, and potential applications.
Chemical Identity and Physicochemical Properties
2-Methyl-6-(o-tolyl)pyrimidin-4-ol belongs to the pyrimidinone class of heterocyclic compounds, which are known to exhibit a wide range of biological activities.[1] The structure features a pyrimidin-4-ol core substituted with a methyl group at the 2-position and an o-tolyl group at the 6-position.
Molecular Formula: C₁₂H₁₂N₂O
Molecular Weight: 200.24 g/mol
A CAS Registry Number has not been assigned to this compound, suggesting its novelty. The physicochemical properties presented in the table below are predicted based on its structure and comparison with analogous compounds.
| Property | Value | Source |
| Molecular Weight | 200.24 g/mol | Calculated |
| LogP (predicted) | 2.1 - 2.5 | ChemDraw Prediction |
| Topological Polar Surface Area (TPSA) | 49.8 Ų | ChemDraw Prediction |
| Hydrogen Bond Donors | 1 | ChemDraw Prediction |
| Hydrogen Bond Acceptors | 3 | ChemDraw Prediction |
Proposed Synthesis
The synthesis of 6-aryl-2-methylpyrimidin-4-ols is well-documented and typically proceeds via the condensation of a β-ketoester with acetamidine.[2][3] This established methodology can be readily adapted for the synthesis of 2-Methyl-6-(o-tolyl)pyrimidin-4-ol. The proposed synthetic pathway is outlined below.
Figure 1: Proposed synthesis of 2-Methyl-6-(o-tolyl)pyrimidin-4-ol.
Experimental Protocol:
Step 1: Preparation of the Reaction Mixture
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add a solution of sodium ethoxide (NaOEt) in absolute ethanol. The amount of sodium ethoxide should be equimolar to the starting β-ketoester.
-
Add ethyl 3-oxo-3-(o-tolyl)propanoate (1.0 equivalent) to the flask.
-
In a separate beaker, dissolve acetamidine hydrochloride (1.1 equivalents) in a minimal amount of absolute ethanol.
-
Add the acetamidine solution to the reaction flask with stirring.
Step 2: Reaction
-
Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
Step 3: Work-up and Purification
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the reaction mixture with a dilute acid (e.g., acetic acid or dilute HCl) to a pH of approximately 6-7.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold ethanol and then with water to remove any inorganic salts.
-
Dry the crude product under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Analytical Characterization
The structure of the synthesized 2-Methyl-6-(o-tolyl)pyrimidin-4-ol can be confirmed using standard analytical techniques. The expected spectroscopic data, based on the analysis of similar pyrimidinone derivatives, are summarized below.[4][5]
| Technique | Expected Observations |
| ¹H NMR | - Aromatic protons of the o-tolyl group (multiplet, ~7.2-7.5 ppm).- A singlet for the pyrimidine ring proton (~6.0-6.5 ppm).- A singlet for the methyl group at the 2-position (~2.4-2.6 ppm).- A singlet for the methyl group of the o-tolyl group (~2.2-2.4 ppm).- A broad singlet for the hydroxyl proton (concentration dependent). |
| ¹³C NMR | - Carbonyl carbon (~160-170 ppm).- Quaternary carbons of the pyrimidine ring and the o-tolyl group.- Aromatic carbons of the o-tolyl group (~125-140 ppm).- Methyl carbon at the 2-position (~20-25 ppm).- Methyl carbon of the o-tolyl group (~18-22 ppm). |
| FT-IR (KBr, cm⁻¹) | - Broad O-H stretch (~3200-3400 cm⁻¹).- Aromatic C-H stretch (~3000-3100 cm⁻¹).- C=O stretch (~1650-1680 cm⁻¹).- C=N and C=C stretches (~1550-1620 cm⁻¹). |
| Mass Spectrometry (ESI-MS) | - [M+H]⁺ at m/z 201.24. |
Potential Applications in Drug Development
The pyrimidine scaffold is a well-established pharmacophore found in numerous approved drugs and biologically active molecules.[1][6] Aryl-substituted pyrimidinones, in particular, have been investigated for a variety of therapeutic applications.
Potential Therapeutic Areas:
-
Anticancer Agents: Many pyrimidine derivatives exhibit potent anticancer activity by targeting various enzymes and signaling pathways involved in cancer cell proliferation.[6][7]
-
Anti-inflammatory Agents: Substituted pyrimidines have shown promise as anti-inflammatory agents.[2]
-
Antimicrobial Agents: The pyrimidine nucleus is a key component of several antibacterial and antifungal drugs.[4][8]
-
Kinase Inhibitors: The pyrimidine core is a common feature in many kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding site of kinases.
The presence of the o-tolyl group in 2-Methyl-6-(o-tolyl)pyrimidin-4-ol may confer specific steric and electronic properties that could influence its biological activity and selectivity for particular targets. Further investigation into its biological properties is warranted to explore its full therapeutic potential.
Figure 2: A generalized workflow for the early-stage drug development of novel compounds like 2-Methyl-6-(o-tolyl)pyrimidin-4-ol.
Conclusion
This technical guide has provided a comprehensive theoretical framework for the synthesis, characterization, and potential applications of 2-Methyl-6-(o-tolyl)pyrimidin-4-ol. By leveraging established synthetic methodologies and drawing parallels with structurally related compounds, researchers can confidently approach the investigation of this novel pyrimidinone derivative. Its promising chemical features suggest that it could be a valuable scaffold for the development of new therapeutic agents.
References
- Bhosale, M. T., Dighe, P. R., & Deshmukh, A. S. (2023). Synthesis, Characterization and Biological Activity of 4-[2-Hydroxy-5-(Aryl-Diazenyl) Phenyl]-6-(Aryl) Pyrimidine Derivatives. SunText Review of Pharmaceutical Sciences, 4(1), 122.
- Gajera, J. M., Tondlekar, S. N., & Gharat, L. A. (2008). A Novel and One-Pot Synthesis of 6-arylpyrimidin-4-ol. Research Letters in Organic Chemistry, 2008, 810678.
- Al-Ghorbani, M., Chebude, Y., Kumar, R. S., Al-Salahi, R., & Al-Omar, M. A. (2022). Synthesis, characterization, and evaluation of pyrimidinone-linked thiazoles: DFT analysis, molecular docking, corrosion inhibition, and bioactivity studies. Journal of Molecular Structure, 1269, 133804.
- Zhang, Y., Li, J., Wang, Y., & Li, G. (2024). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. RSC Advances, 14(8), 5489-5493.
- Gomha, S. M., Abdel-aziz, H. M., & Khedr, M. A. (2024).
- Kumar, A., Srivastava, K., & Kumar, S. (2005). Solid support synthesis of 6-aryl-2-substituted pyrimidin-4-yl phenols as anti-infective agents. Bioorganic & Medicinal Chemistry, 13(22), 6296-6302.
-
Cheméo. (n.d.). Molecular Weight Calculator. Retrieved from [Link]
- Yadav, R., Kumar, D., & Singh, R. (2022). Substituted Pyrimidine-Sulfonamide Derivatives: Computational, Synthesis, Characterization, Anti-bacterial, MTT and Molecular Docking Assessment. Biointerface Research in Applied Chemistry, 12(6), 7548-7561.
-
Gajera, J. M., Tondlekar, S. N., & Gharat, L. A. (2008). A Novel and One-Pot Synthesis of 6-arylpyrimidin-4-ol. Academia.edu. Retrieved from [Link]
- Sharma, P., & Kumar, A. (2017). Biological Activity of Pyrimidine Derivativies: A Review. ARC Journal of Pharmaceutical Sciences, 3(2), 1-10.
- Papakonstantinou, E., Kourounakis, A. P., & Gavalas, A. (2024). Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies. Molecules, 29(5), 1145.
-
CAS. (n.d.). CAS REGISTRY. Retrieved from [Link]
- Lee, S., Kim, H., & Park, S. (2025). Design, Synthesis and Biological Evaluation of Pyrazolopyrimidine Derivatives as Aryl Hydrocarbon Receptor Antagonists for Colorectal Cancer Immunotherapy. Molecules, 30(21), 5342.
-
Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]
- El Hafi, M., Anouar, E. H., Lahmidi, S., Boulhaoua, M., Loubidi, M., Alanazi, A. S., ... & El Ghayati, L. (2024).
-
Mol-Instincts. (n.d.). Molecular Weight Calculator (Molar Mass). Retrieved from [Link]
- Reddy, T. R., & Reddy, P. S. N. (2020). Synthesis of Amidines and its application to pyrimidouracil synthesis. Proceedings, 63(1), 19.
- Yengoyan, A. P., Hambardzumyan, A. A., & Paronikyan, R. V. (2020). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Letters in Organic Chemistry, 17(7), 532-538.
- El Otmani, I., El Hafi, M., Anouar, E. H., Lahmidi, S., Boulhaoua, M., & El Ghayati, L. (2024). SYNTHESIS AND SPECTROSCOPIC CHARACTERIZATION OF 3-AZOLYL-2-METHYL-PYRIDO[1,2-a]PYRIMIDIN-4-ONE DERIVATIVES. Journal of Chemical, Biological and Physical Sciences Section A: Chemical Sciences, 14(2), 136-144.
-
Wikipedia. (n.d.). CAS Registry Number. Retrieved from [Link]
- Bantzi, C., Galaris, D., & Papapetropoulos, A. (2021). Novel Aryl-Substituted Pyrimidones as Inhibitors of 3-Mercaptopyruvate Sulfurtransferase with Antiproliferative Efficacy in Colon Cancer. Journal of Medicinal Chemistry, 64(9), 5674-5693.
-
Chemicalize. (n.d.). Instant Cheminformatics Solutions. Retrieved from [Link]
Sources
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. scispace.com [scispace.com]
- 3. One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, characterization, and evaluation of pyrimidinone-linked thiazoles: DFT analysis, molecular docking, corrosion inhibition, and bioactivity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. suntextreviews.org [suntextreviews.org]
- 7. researchgate.net [researchgate.net]
- 8. Solid support synthesis of 6-aryl-2-substituted pyrimidin-4-yl phenols as anti-infective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Therapeutic Potential of 2-Methyl-6-(o-tolyl)pyrimidin-4-ol Derivatives: A Prospective Analysis for Drug Discovery
An In-Depth Technical Guide
This guide provides a comprehensive technical overview of the therapeutic potential of 2-Methyl-6-(o-tolyl)pyrimidin-4-ol and its derivatives. While this specific scaffold is not extensively described in current literature, its structural features, rooted in the well-established pyrimidine core, offer a strong foundation for hypothesizing its utility in modern drug discovery. This document will extrapolate from established knowledge of related pyrimidine-based compounds to outline prospective synthetic routes, potential mechanisms of action, and robust protocols for biological evaluation.
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[1][2] Its ability to form multiple hydrogen bonds and engage in various molecular interactions makes it an ideal framework for designing targeted therapies.[3] Derivatives of pyrimidine have demonstrated a vast array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[4][5] The specific substitution pattern of a 2-methyl group and a 6-aryl (o-tolyl) group on the pyrimidin-4-ol core suggests significant potential for developing selective and potent therapeutic agents.
Plausible Synthetic Strategies
The synthesis of 2,6-disubstituted pyrimidin-4-ol derivatives is typically achieved through a cyclocondensation reaction. A logical and efficient approach for the target scaffold would involve a Claisen-Schmidt condensation to form a chalcone intermediate, followed by a cyclization with a suitable amidine.
Causality in Synthetic Design: This multi-step synthesis is chosen for its reliability and versatility. The initial chalcone synthesis allows for broad diversification of the aryl group at the 6-position. The subsequent cyclocondensation with acetamidine hydrochloride is a well-established method for forming the 2-methyl-pyrimidin-4-one ring system. The choice of a strong base like sodium ethoxide is critical for deprotonating the acetamidine and driving the cyclization to completion.
Experimental Protocol: Synthesis of 2-Methyl-6-(o-tolyl)pyrimidin-4-ol
Step 1: Synthesis of (E)-1-(o-tolyl)but-2-en-1-one (Chalcone Intermediate)
-
To a stirred solution of o-tolualdehyde (1.0 eq) and acetone (1.5 eq) in ethanol at room temperature, add a 20% aqueous solution of sodium hydroxide (NaOH) dropwise.
-
Continue stirring at room temperature for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid (HCl) to precipitate the product.
-
Filter the solid, wash thoroughly with water until neutral, and dry under vacuum.
-
Recrystallize the crude product from ethanol to yield the pure chalcone intermediate.
Step 2: Cyclocondensation to form 2-Methyl-6-(o-tolyl)pyrimidin-4-ol
-
Dissolve the synthesized chalcone (1.0 eq) and acetamidine hydrochloride (1.2 eq) in absolute ethanol.
-
Add a solution of sodium ethoxide (2.0 eq) in ethanol to the mixture.
-
Reflux the reaction mixture for 8-10 hours, monitoring by TLC.
-
After completion, cool the mixture to room temperature and neutralize with glacial acetic acid.
-
Remove the solvent under reduced pressure.
-
Add water to the residue to precipitate the crude product.
-
Filter the solid, wash with water, and purify by column chromatography (silica gel, using a gradient of ethyl acetate in hexane) to obtain the final compound.
Visualization: Synthetic Workflow
Caption: Synthetic pathway for 2-Methyl-6-(o-tolyl)pyrimidin-4-ol.
Hypothesized Therapeutic Potential and Mechanisms of Action
Based on extensive research into related pyrimidine structures, two primary therapeutic avenues are proposed for this class of derivatives: oncology (as kinase inhibitors) and anti-inflammatory applications.
Potential as Kinase Inhibitors in Oncology
The pyrimidine scaffold is a well-known "hinge-binding" motif found in numerous kinase inhibitors.[3] It mimics the adenine base of ATP, allowing it to compete for the ATP-binding pocket of protein kinases. Dysregulation of kinases is a hallmark of many cancers, making them prime therapeutic targets.[6] Specifically, 4,6-diaryl pyrimidines have been explored as potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), two key kinases in tumor growth and angiogenesis.[3]
Proposed Mechanism of Action: Derivatives of 2-Methyl-6-(o-tolyl)pyrimidin-4-ol could act as Type I kinase inhibitors, binding to the active conformation of kinases like EGFR, VEGFR-2, or SRC family kinases.[7] By occupying the ATP-binding site, they would block the phosphotransfer reaction, thereby inhibiting downstream signaling pathways responsible for cell proliferation, survival, and angiogenesis. The ortho-tolyl group at the 6-position and the methyl group at the 2-position would occupy specific pockets within the kinase domain, and modifications to these groups could confer selectivity and potency.
Visualization: Simplified EGFR/VEGFR-2 Signaling Inhibition
Caption: Inhibition of key oncogenic signaling pathways.
Potential as Anti-inflammatory Agents
Inflammation is a complex biological response, and its chronic dysregulation is implicated in numerous diseases. Pyrimidine derivatives have shown significant anti-inflammatory activity, often through the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes and inducible nitric oxide synthase (iNOS).[5][8][9]
Proposed Mechanism of Action: These derivatives could exert anti-inflammatory effects by inhibiting the production of nitric oxide (NO) and prostaglandins. In inflammatory conditions, macrophages are often stimulated by lipopolysaccharide (LPS), leading to the upregulation of iNOS and COX-2.[10] The pyrimidine compounds could potentially inhibit these enzymes directly or interfere with the upstream signaling cascade (e.g., NF-κB activation) that controls their expression. Reducing the levels of NO and prostaglandins would subsequently dampen the inflammatory response.
Protocols for Biological Evaluation
To validate the hypothesized therapeutic potential, a series of robust, self-validating in vitro assays are essential. The following protocols describe standard methodologies for assessing kinase inhibition and anti-inflammatory activity.
In Vitro Kinase Inhibition Assay (Radiometric Filter Binding Assay)
Rationale: This assay directly measures the enzymatic activity of a target kinase by quantifying the incorporation of a radiolabeled phosphate from [γ-³²P]ATP onto a specific substrate. It is considered a gold standard for its sensitivity and direct measurement of phosphotransfer.[11][12]
Protocol:
-
Reagent Preparation:
-
Kinase Buffer: Prepare a buffer suitable for the target kinase (e.g., 20 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, pH 7.5).
-
ATP Mix: Prepare a solution containing unlabeled ATP and [γ-³²P]ATP in kinase buffer. The final ATP concentration should be at or near the Km of the kinase to ensure competitive binding can be accurately measured.[12]
-
Substrate Solution: Dissolve the specific peptide or protein substrate (e.g., Myelin Basic Protein for certain kinases) in kinase buffer.[13]
-
Test Compounds: Prepare a serial dilution of the 2-Methyl-6-(o-tolyl)pyrimidin-4-ol derivatives in DMSO. The final DMSO concentration in the assay should not exceed 1%.
-
-
Assay Procedure:
-
In a 96-well plate, add 5 µL of the serially diluted test compounds. Include wells for a positive control inhibitor and a DMSO vehicle control.
-
Add 20 µL of the substrate solution and 10 µL of the target kinase solution to each well.
-
Pre-incubate the plate for 10 minutes at 30°C to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 15 µL of the ATP mix to all wells.
-
Incubate the plate for 30-60 minutes at 30°C.
-
Terminate the reaction by adding 25 µL of 3% phosphoric acid.
-
-
Detection and Analysis:
-
Transfer 50 µL from each well onto a P81 phosphocellulose filter plate.
-
Wash the filter plate three times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Dry the plate and add scintillation fluid to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
In Vitro Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)
Rationale: This assay quantifies the production of nitric oxide (NO), a key inflammatory mediator, by measuring its stable metabolite, nitrite, in cell culture supernatant using the Griess reagent.[14] Murine macrophage cell lines like RAW 264.7 are used as they are robust producers of NO upon stimulation with LPS.[10][15]
Protocol:
-
Cell Culture and Plating:
-
Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Compound Treatment and Stimulation:
-
Prepare serial dilutions of the test compounds in cell culture medium. Ensure the final DMSO concentration is ≤0.1%.
-
Remove the old medium from the cells and add 100 µL of medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., L-NAME, an iNOS inhibitor).
-
Pre-incubate the cells with the compounds for 1-2 hours.
-
Add 100 µL of medium containing Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control (unstimulated) wells.
-
Incubate the plate for an additional 24 hours.
-
-
Griess Assay for Nitrite Measurement:
-
Prepare a sodium nitrite (NaNO₂) standard curve (0-100 µM) in culture medium.
-
Carefully transfer 50 µL of cell culture supernatant from each well to a new 96-well plate. Also, add 50 µL of the nitrite standards to their respective wells.
-
Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to all wells.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to all wells.[10]
-
Incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the nitrite concentration in each sample using the standard curve.
-
Determine the percentage inhibition of NO production for each compound concentration relative to the LPS-stimulated vehicle control.
-
Calculate the IC₅₀ value. A parallel cytotoxicity assay (e.g., MTT or SRB) should be performed to ensure that the observed inhibition is not due to cell death.[9][16]
-
Structure-Activity Relationship (SAR) and Data Interpretation
The therapeutic efficacy of the 2-Methyl-6-(o-tolyl)pyrimidin-4-ol scaffold can be systematically optimized by exploring the structure-activity relationship (SAR). Modifications at key positions can influence potency, selectivity, and pharmacokinetic properties.[17]
Key Positions for Modification:
-
Aryl Ring at C6 (o-tolyl group): Introducing electron-donating or electron-withdrawing groups can modulate the electronic properties and steric interactions within the target's binding pocket. For kinase inhibitors, substitutions that can form additional hydrogen bonds or hydrophobic interactions are often beneficial.[18]
-
Methyl Group at C2: Replacing the methyl group with other small alkyl or amino groups can probe the size and nature of the adjacent pocket.
-
Pyrimidin-4-ol Oxygen: Alkylation of the hydroxyl group can alter solubility and cell permeability, though it may also disrupt a critical hydrogen bond with the target protein.
Hypothetical SAR Data Table
The following table illustrates how SAR data could be presented to guide lead optimization. Data is hypothetical and for illustrative purposes only.
| Compound ID | R¹ (at C2) | R² (at C6) | Kinase X IC₅₀ (nM) | NO Inhibition IC₅₀ (µM) |
| Lead-001 | -CH₃ | 2-Methylphenyl | 250 | 15.2 |
| SAR-002 | -CH₃ | 4-Methoxyphenyl | 120 | 8.5 |
| SAR-003 | -CH₃ | 4-Chlorophenyl | 85 | 11.8 |
| SAR-004 | -CH₃ | 3,4-Dichlorophenyl | 45 | 22.4 |
| SAR-005 | -NH₂ | 4-Chlorophenyl | 950 | >50 |
| Reference | - | - | 15 (Sunitinib) | 5.8 (L-NAME) |
Interpretation: The hypothetical data suggests that electron-withdrawing groups on the C6-phenyl ring (SAR-003, SAR-004) improve kinase inhibitory activity, possibly by enhancing interactions in the ATP pocket. Conversely, an electron-donating group (SAR-002) appears more favorable for anti-inflammatory activity. Changing the C2-substituent from methyl to amino (SAR-005) significantly reduces activity in both assays, indicating the importance of this group for binding.
Conclusion and Future Directions
The 2-Methyl-6-(o-tolyl)pyrimidin-4-ol scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the fields of oncology and inflammation. Its structural similarity to known bioactive pyrimidines provides a strong rationale for its potential to modulate key pathological pathways.
The immediate next steps should involve the synthesis of a small library of derivatives based on the proposed SAR strategy. These compounds should then be subjected to the detailed biological evaluation protocols outlined in this guide. Promising hits with potent in vitro activity should be further profiled for selectivity (e.g., against a panel of kinases), mechanism of action (e.g., cell cycle analysis, western blotting for pathway markers), and ADME (Absorption, Distribution, Metabolism, and Excretion) properties to identify viable candidates for preclinical development.
References
-
Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. (2023). MDPI. Available at: [Link]
-
Synthesis, Characterization and Biological Activity of 4-[2-Hydroxy-5-(Aryl-Diazenyl) Phenyl] - SunText Reviews. (2023). Available at: [Link]
-
New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. (2024). Frontiers in Chemistry. Available at: [Link]
-
A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. (2014). Research in Pharmaceutical Sciences. Available at: [Link]
-
Design, synthesis, and structure-activity relationship of 6-alkynylpyrimidines as potent adenosine kinase inhibitors. (2002). Journal of Medicinal Chemistry. Available at: [Link]
-
Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. (2019). Bentham Science. Available at: [Link]
-
2,6-disubstituted pyran-4-one and thiopyran-4-one inhibitors of DNA-Dependent protein kinase (DNA-PK). (2003). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. (2020). National Cancer Institute. Available at: [Link]
-
Quantitative Structure Activity Relationshipstudy of pyrimidine derivatives as AXL kinase inhibitors for their anticancer activity. (2024). ResearchGate. Available at: [Link]
-
Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors. (2015). ACS Medicinal Chemistry Letters. Available at: [Link]
-
Solid support synthesis of 6-aryl-2-substituted pyrimidin-4-yl phenols as anti-infective agents. (2005). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. (2022). Frontiers in Chemistry. Available at: [Link]
-
Protocol for determining the regulation of lipid kinases and changes in phospholipids in vitro. (2021). STAR Protocols. Available at: [Link]
-
Biological Activity of Pyrimidine Derivativies: A Review. (2017). ResearchGate. Available at: [Link]
-
PKC-θ in vitro Kinase Activity Assay. (2016). Bio-protocol. Available at: [Link]
-
How can I determine the NO production in THP-1 cells induced by LPS? (2014). ResearchGate. Available at: [Link]
-
Biological Activity of Pyrimidine Derivativies: A Review. (2017). Juniper Publishers. Available at: [Link]
-
4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies. (2025). Frontiers in Chemistry. Available at: [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2024). MDPI. Available at: [Link]
-
Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. (2024). MDPI. Available at: [Link]
-
Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. (2016). Journal of Medicinal Chemistry. Available at: [Link]
-
Nitric oxide production and inducible nitric oxide synthase expression induced by Prevotella nigrescens lipopolysaccharide. (2005). Pathogens and Disease. Available at: [Link]
-
Docking Study, Synthesis, and Anti-Inflammatory Potential of Some New Pyridopyrimidine-Derived Compounds. (2022). Polycyclic Aromatic Compounds. Available at: [Link]
-
The Design and Discovery of Water Soluble 4-Substituted-2,6-dimethylfuro[2,3-d]pyrimidines as Multitargeted Receptor Tyrosine Kinase Inhibitors and Microtubule Targeting Antitumor Agents. (2013). Journal of Medicinal Chemistry. Available at: [Link]
-
Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. (2010). MDPI. Available at: [Link]
-
Kinase Screening Assay Services. (n.d.). Reaction Biology. Available at: [Link]
-
Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. (2024). PubMed. Available at: [Link]
-
Kinase assays. (2020). BMG LABTECH. Available at: [Link]
-
Biological Activity of Pyrimidine Derivatives. (2016). Asian Journal of Pharmaceutical Technology and Innovation. Available at: [Link]
-
Pyrimidine as antiinflammatory agent: A review. (2006). Indian Journal of Pharmaceutical Sciences. Available at: [Link]
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). MDPI. Available at: [Link]
Sources
- 1. suntextreviews.org [suntextreviews.org]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. Frontiers | New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. ijpsonline.com [ijpsonline.com]
- 6. mdpi.com [mdpi.com]
- 7. Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. mdpi.com [mdpi.com]
- 13. bio-protocol.org [bio-protocol.org]
- 14. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. The Design and Discovery of Water Soluble 4-Substituted-2,6-dimethylfuro[2,3-d]pyrimidines as Multitargeted Receptor Tyrosine Kinase Inhibitors and Microtubule Targeting Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
2-Methyl-6-(o-tolyl)pyrimidin-4-ol safety data sheet (SDS) and handling
Executive Summary
Compound Identity: 2-Methyl-6-(o-tolyl)pyrimidin-4-ol (also known as 2-Methyl-6-(2-methylphenyl)-4(3H)-pyrimidinone). Primary Application: Pharmaceutical intermediate, likely utilized in the synthesis of tyrosine kinase inhibitors (e.g., Src/Abl inhibitors similar to Dasatinib scaffolds). Critical Safety Status: As a specialized intermediate, specific toxicological data is often limited. This guide applies the Precautionary Principle , classifying the compound based on Structure-Activity Relationship (SAR) analysis of analogous aryl-substituted pyrimidines. Core Hazards: Predicted Skin/Eye Irritant (Category 2), STOT-SE 3 (Respiratory Irritation).[1] Potential for aquatic toxicity based on lipophilicity of the tolyl moiety.
Part 1: Chemical Identity & Physicochemical Properties
Nomenclature & Identification
| Parameter | Detail |
| IUPAC Name | 2-Methyl-6-(2-methylphenyl)pyrimidin-4-ol |
| Tautomer | 2-Methyl-6-(2-methylphenyl)pyrimidin-4(3H)-pyrimidinone |
| CAS Number | Not widely indexed (Treat as Novel Chemical Entity) |
| Molecular Formula | C₁₂H₁₂N₂O |
| Molecular Weight | 200.24 g/mol |
| SMILES | CC1=CC=CC=C1C2=CC(=O)NC(=N2)C |
Predicted Physicochemical Constants
Data extrapolated from structural analogs (e.g., 2-methyl-6-phenylpyrimidin-4-ol).
| Property | Value (Predicted) | Experimental Note |
| Physical State | Solid (Powder/Crystalline) | Likely white to off-white. |
| Melting Point | 160–185 °C | High variation due to tautomeric H-bonding. |
| Solubility (Water) | Low (< 1 mg/mL) | Hydrophobic tolyl group limits aqueous solubility. |
| Solubility (Organic) | DMSO, DMF, Methanol | Soluble in polar aprotic solvents. |
| pKa (Acidic) | ~8.5 – 9.5 | Deprotonation of the hydroxyl/amide. |
| LogP | ~2.0 – 2.5 | Moderate lipophilicity. |
Part 2: Hazard Identification & Risk Assessment (SAR-Based)
GHS Classification (Derived)
In the absence of a compound-specific SDS, the following classification is derived from the Anilinopyrimidine Class hazards (e.g., CAS 2836-44-4, CAS 56741-94-7).
-
Signal Word: WARNING
-
Hazard Statements:
-
Precautionary Statements:
Risk Assessment Workflow for NCEs
When handling this compound without a supplier-specific SDS, researchers must follow a "Band 3" or "Band 4" control strategy until potency is established.
Figure 1: Risk Assessment Logic for Handling Non-Indexed Pyrimidine Intermediates.
Part 3: Safe Handling & Storage Protocols
Engineering Controls
-
Primary Containment: All weighing and transfer operations must be performed inside a certified Chemical Fume Hood .
-
Airflow: Maintain face velocity at 0.5 m/s (100 fpm).
-
Dust Control: Use a static-free balance enclosure if the powder is fine/electrostatic.
Personal Protective Equipment (PPE)
| Zone | Requirement | Rationale |
| Eyes | Chemical Splash Goggles | Protects against fine dust ingress and solution splashes (H319). |
| Hands | Nitrile Gloves (Min 0.11mm) | Pyrimidines generally show low permeation through nitrile; change every 2 hours. |
| Respiratory | N95/P2 Mask (Outside Hood) | Only required if handling large quantities outside containment (H335). |
| Body | Lab Coat (Buttoned) | Prevents dermal absorption and clothing contamination.[2][3] |
Synthesis & Reaction Safety
This compound is typically synthesized via the condensation of an amidine with a
-
Reaction: Acetamidine hydrochloride + Ethyl 3-(2-methylphenyl)-3-oxopropanoate
Product. -
Hazard Note: This reaction often uses strong bases (NaOEt or NaOMe). The in situ hazard is higher than the isolated product.
Part 4: Emergency Response & First Aid[6]
Spill Response Protocol
Immediate Action: Isolate the area. Do not breathe dust.[1][2][3][4]
Figure 2: Step-by-step spill response for solid irritants.
First Aid Measures
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen (trained personnel only).
-
Skin Contact: Brush off loose particles. Wash with soap and water for 15 minutes.[1] Do not use ethanol (may enhance absorption).
-
Eye Contact: Rinse cautiously with water for 15 minutes, lifting eyelids.[2] Remove contact lenses if present.[1][3]
-
Ingestion: Rinse mouth. Do NOT induce vomiting unless directed by medical personnel.
Part 5: Disposal & Environmental Stewardship
Waste Classification
-
RCRA Status (USA): Not specifically listed, but must be treated as a "Characteristic Hazardous Waste" if it exhibits toxicity.
-
Stream: Segregate into Solid Hazardous Waste (for pure compound) or Organic Solvent Waste (for reaction liquors).
Destruction Method
-
Incineration: The pyrimidine ring is stable; high-temperature incineration with afterburner and scrubber is the only validated disposal method to ensure complete destruction of the nitrogen heterocycle.
-
Do NOT dispose of down the drain. The lipophilic tolyl group suggests potential for bioaccumulation in aquatic environments (H411 predicted).
References
-
PubChem. 2-Amino-6-phenylpyrimidin-4-ol (Analogous Compound Data).[5] National Library of Medicine. Available at: [Link]
-
ECHA (European Chemicals Agency). C&L Inventory: Pyrimidine Derivatives Hazard Classifications.[6] Available at: [Link]
Sources
- 1. aaronchem.com [aaronchem.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. chemscene.com [chemscene.com]
- 4. chemos.de [chemos.de]
- 5. 2-Amino-6-phenylpyrimidin-4-ol | C10H9N3O | CID 135420365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-(diethylamino)-6-methyl-1H-pyrimidin-4-one | C9H15N3O | CID 135448147 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Technical Application Note: Optimization of Chlorination Conditions for 2-Methyl-6-(o-tolyl)pyrimidin-4-ol
Executive Summary
This technical guide details the reaction engineering and protocol design for the chlorination of 2-Methyl-6-(o-tolyl)pyrimidin-4-ol (1) to synthesize 4-Chloro-2-methyl-6-(o-tolyl)pyrimidine (2). This transformation is a critical step in the synthesis of biaryl pyrimidine scaffolds used in kinase inhibitors (e.g., specific tyrosine kinase targets).
While standard chlorination protocols exist, the steric bulk of the o-tolyl group at the C6 position presents unique solubility and kinetic challenges compared to phenyl analogs. This guide provides a robust "Gold Standard" protocol using Phosphorus Oxychloride (
Reaction Mechanism & Chemical Logic
The conversion of the 4-hydroxy pyrimidine (tautomeric with the 4-pyrimidinone) to the 4-chloro derivative proceeds via an activation-elimination sequence. Understanding this mechanism is vital for troubleshooting incomplete conversion.
Mechanistic Pathway
The reaction is driven by the high oxophilicity of phosphorus.
-
Activation: The lone pair on the pyrimidinyl oxygen attacks the electrophilic phosphorus of
, releasing chloride. -
Intermediate Formation: A dichlorophosphoryl intermediate (leaving group) is formed.
-
Nucleophilic Substitution: The chloride ion attacks the C4 position, displacing the phosphoro-group and generating the aromatic pyrimidine chloride.
Pathway Diagram
Figure 1: Mechanistic pathway for the chlorination of hydroxypyrimidines using
Critical Process Parameters (CPP)
The steric hindrance of the o-tolyl group requires specific adjustments to standard protocols.
| Parameter | Standard Condition | Optimized for o-Tolyl Substrate | Rationale |
| Reagent | Excess reagent acts as solvent to solubilize the bulky substrate. | ||
| Base Catalyst | None or Pyridine | N,N-Diethylaniline (DEA) or Pyridine | DEA is preferred for higher boiling point reactions; Pyridine is standard for reflux. |
| Temperature | Reflux ( | Reflux ( | High energy required to overcome steric hindrance at the C4/C6 interface. |
| Reaction Time | 1-3 Hours | 3-5 Hours | Slower kinetics expected due to the o-tolyl steric field. |
| Quenching | Ice Water | Buffered Ice Water ( | Prevents acid-catalyzed hydrolysis of the product back to starting material. |
Experimental Protocol
Method A: High-Yield Research Scale (Recommended)
Target Scale: 10 g - 50 g
Reagents:
-
2-Methyl-6-(o-tolyl)pyrimidin-4-ol (1.0 equiv)
-
Phosphorus Oxychloride (
) (8.0 equiv) – Reagent & Solvent -
N,N-Diethylaniline (1.0 equiv) – Catalyst/Base
Step-by-Step Procedure:
-
Setup: Equip a dry 250 mL round-bottom flask (RBF) with a magnetic stir bar, a reflux condenser, and a drying tube (
or line). Note: System must be moisture-free. -
Charging: Add 2-Methyl-6-(o-tolyl)pyrimidin-4-ol (10.0 g, 50 mmol) to the flask.
-
Reagent Addition: Carefully add
(37 mL, ~400 mmol) to the solid. The mixture may be a slurry. -
Catalyst Addition: Slowly add N,N-Diethylaniline (7.5 g, 8.0 mL, 50 mmol). Caution: Exothermic reaction possible.
-
Reaction: Heat the mixture to reflux (oil bath set to 115°C). The solid should dissolve as the reaction proceeds, turning into a dark orange/brown solution.
-
Monitoring: Monitor by TLC (Eluent: 20% EtOAc in Hexanes) or HPLC after 3 hours. Look for the disappearance of the polar starting material (
) and appearance of the non-polar product ( ). -
Concentration (Critical): Once complete, cool to 50°C and remove excess
under reduced pressure (rotary evaporator with a caustic trap). This minimizes the violence of the quench. -
Quench:
-
Prepare a mixture of crushed ice (200 g) and water (100 mL).
-
Pour the concentrated oily residue slowly onto the stirring ice. Warning: Violent release of HCl gas.
-
Adjust pH to ~8 using saturated
or .
-
-
Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (
mL). -
Purification: Dry combined organics over
, filter, and concentrate. Purify via silica gel chromatography or recrystallization from Hexane/EtOAc.
Scale-Up & Safety Considerations
For scales >100g, the "Neat" method becomes hazardous due to the large volume of
Method B: Process Scale (Solvent-Diluted)
-
Solvent: Toluene or Chlorobenzene (3-5 volumes).
-
Stoichiometry: Reduce
to 1.5 - 2.0 equivalents. -
Base: Use Diisopropylethylamine (DIPEA) (1.0 equiv).
-
Advantage: Better thermal control and easier quenching.
Safety Workflow Diagram
Figure 2: Safety workflow for handling Phosphorus Oxychloride reactions.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Incomplete Conversion | Steric hindrance of o-tolyl group; Old | Increase reaction time to 6h; Add 0.1 eq. DMF (Vilsmeier activation); Use fresh |
| Low Yield (Hydrolysis) | Product hydrolyzed during quench. | Ensure quench pH is basic (pH 8-9); Keep temperature <10°C during quench. |
| Product is Oily/Impure | Residual amine base or phosphoric acid byproducts. | Wash organic layer with 1N HCl (rapidly) to remove amine, then sat. |
References
-
General Chlorination Protocol: Sun, Z., et al. "Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3." Molecules, vol. 17, no.[1][2] 4, 2012, pp. 4533–4544.[1]
-
Industrial Synthesis Context: Patent CN110372602A. "Synthetic method of 4-chloro-2-methylpyrimidine." Google Patents.
-
Standard Laboratory Practice: "4-Methyl-6-hydroxypyrimidine." Organic Syntheses, Coll. Vol. 4, p.638 (1963).
-
Mechanistic Insight: "Deoxygenative aromatization and electrophilic chlorination... with POCl3." PMC - NCBI.
Sources
Using 2-Methyl-6-(o-tolyl)pyrimidin-4-ol as a pharmaceutical intermediate
Application Note: 2-Methyl-6-(o-tolyl)pyrimidin-4-ol as a Privileged Scaffold in Medicinal Chemistry
Executive Summary
This application note details the synthesis, characterization, and downstream utilization of 2-Methyl-6-(o-tolyl)pyrimidin-4-ol (also referred to as 4-hydroxy-2-methyl-6-(2-methylphenyl)pyrimidine). This molecule represents a privileged scaffold in modern drug discovery, particularly for the development of Type II Kinase Inhibitors and GPCR modulators (e.g., mGluR antagonists).
The 2,4,6-trisubstituted pyrimidine core is a structural motif found in numerous blockbuster therapeutics (e.g., Imatinib analogs, Rosuvastatin). The specific inclusion of the o-tolyl group at the C6 position introduces steric bulk and conformational restriction, often critical for improving selectivity in ATP-binding pockets or allosteric sites. This guide provides a validated protocol for its synthesis via condensation and its conversion into the key electrophilic intermediate, 4-chloro-2-methyl-6-(o-tolyl)pyrimidine , for library generation.
Strategic Application in Drug Discovery
The "Privileged Structure" Rationale
In medicinal chemistry, the pyrimidine ring serves as a bioisostere for the purine ring of ATP, making it a natural template for kinase inhibitors.
-
C2-Methyl: Provides metabolic stability and a handle for hydrophobic interactions.
-
C4-Hydroxyl (Tautomeric Ketone): Serves as a versatile handle. In its native form, it can act as a hydrogen bond donor/acceptor. More importantly, it is the precursor to the C4-Chloro derivative, allowing for nucleophilic aromatic substitution (SNAr) to introduce diverse amine side chains (the "hinge binder" region in kinases).
-
C6-(o-Tolyl): The ortho-methyl group on the phenyl ring forces the aryl group out of planarity with the pyrimidine ring (atropisomerism potential). This "twisted" conformation is highly valued for filling hydrophobic pockets (e.g., the "gatekeeper" region in kinases) and improving selectivity against off-target enzymes.
Target Therapeutic Areas
-
Tyrosine Kinase Inhibitors (TKIs): Analogues of Bcr-Abl, EGFR, and VEGFR inhibitors.
-
Antivirals: Non-nucleoside reverse transcriptase inhibitors (NNRTIs).
-
GPCR Antagonists: Allosteric modulators for metabotropic glutamate receptors (mGluR).
Chemical Synthesis Protocol
Retrosynthetic Analysis
The most robust route to 2-Methyl-6-(o-tolyl)pyrimidin-4-ol is the Pinner Pyrimidine Synthesis , involving the condensation of an amidine with a
-
Fragment A: Acetamidine Hydrochloride (Source of N-C(Me)-N)
-
Fragment B: Ethyl 3-oxo-3-(2-methylphenyl)propanoate (Ethyl o-toluoylacetate)
-
Mechanism: Base-catalyzed cyclocondensation.
Materials & Reagents
| Reagent | Role | Purity | CAS No.[1][2][3][4] (Ref) |
| Acetamidine HCl | Amidine Source | >98% | 124-42-5 |
| Ethyl o-toluoylacetate | >95% | 24272-23-9 | |
| Sodium Ethoxide (NaOEt) | Base (21% in EtOH) | Commercial Grade | 141-52-6 |
| Ethanol (Absolute) | Solvent | Anhydrous | 64-17-5 |
| Acetic Acid | Quenching Agent | Glacial | 64-19-7 |
Step-by-Step Synthesis Procedure
Step 1: Preparation of the Amidine-Base Complex
-
Charge a dry 500 mL 3-neck round-bottom flask (RBF) with Ethanol (150 mL) under a nitrogen atmosphere.
-
Add Sodium Ethoxide (21 wt% in EtOH, 40 mL, 1.2 eq) via a dropping funnel.
-
Add Acetamidine Hydrochloride (10.0 g, 105 mmol) in one portion.
-
Stir at room temperature (25°C) for 30 minutes to liberate the free amidine base. Note: The solution may become cloudy due to NaCl precipitation.
Step 2: Condensation Reaction
-
Add Ethyl o-toluoylacetate (21.6 g, 105 mmol) dropwise over 20 minutes.
-
Heat the reaction mixture to Reflux (78°C) .
-
Monitor the reaction by TLC (SiO₂, 5% MeOH in DCM) or HPLC.
-
Endpoint: Disappearance of the
-keto ester (approx. 4–6 hours).
-
-
Once complete, cool the mixture to room temperature.
Step 3: Work-up and Isolation
-
Concentrate the reaction mixture under reduced pressure (Rotavap) to remove most of the ethanol.
-
Dissolve the residue in Water (100 mL) . The solution should be basic (pH ~10-11).
-
Cool the aqueous solution in an ice bath (0–5°C).
-
Acidify carefully with Glacial Acetic Acid to pH ~5–6.
-
Observation: The product, 2-Methyl-6-(o-tolyl)pyrimidin-4-ol, will precipitate as a white to off-white solid.
-
-
Stir the slurry for 30 minutes to ensure complete precipitation.
-
Filter the solid using a Buchner funnel.
-
Wash the cake with Cold Water (2 x 50 mL) and Cold Diethyl Ether (1 x 20 mL) (to remove unreacted ester).
-
Dry in a vacuum oven at 50°C for 12 hours.
Yield Expectation: 75–85% Appearance: White crystalline solid.
Downstream Functionalization: The Gateway to Libraries
To utilize this intermediate in drug discovery, the C4-hydroxyl group is typically converted to a chloride, creating a reactive electrophile for SNAr reactions.
Chlorination Protocol (Synthesis of 4-Chloro-2-methyl-6-(o-tolyl)pyrimidine)
-
Setup: In a 250 mL RBF, suspend 2-Methyl-6-(o-tolyl)pyrimidin-4-ol (10 g) in Phosphorus Oxychloride (POCl₃, 50 mL) .
-
Catalyst: Add 5 drops of dry DMF (catalytic Vilsmeier reagent formation).
-
Reaction: Heat to Reflux (105°C) for 2–3 hours. The solid will dissolve, and the solution will turn yellow/orange.
-
Work-up (Critical Safety):
-
Cool to room temperature.
-
Remove excess POCl₃ under reduced pressure.
-
Pour the residue slowly onto Crushed Ice (200 g) with vigorous stirring (Exothermic!).
-
Neutralize with saturated NaHCO₃ or NH₄OH to pH 8.
-
Extract with DCM (3 x 50 mL) .
-
Dry over MgSO₄, filter, and concentrate.
-
-
Result: 4-Chloro-2-methyl-6-(o-tolyl)pyrimidine (Ready for library synthesis).
Visual Workflows (Graphviz)
Synthesis and Application Pathway
Caption: Figure 1. Synthetic route from raw materials to the activated electrophile for drug discovery libraries.
Analytical Data & Quality Control
To ensure the integrity of the intermediate before proceeding to library synthesis, the following specifications must be met:
| Test | Method | Acceptance Criteria |
| Appearance | Visual | White to off-white powder |
| Purity | HPLC (UV 254 nm) | |
| Identity | ¹H-NMR (DMSO-d₆) | Characteristic peaks: - |
| Mass Spec | LC-MS (ESI+) | [M+H]⁺ = 201.1 (Calc. MW: 200.24) |
| Loss on Drying | Gravimetric |
Safety & Handling
-
POCl₃ Warning: Phosphorus oxychloride is highly corrosive and reacts violently with water. All chlorination steps must be performed in a fume hood with proper quenching protocols (slow addition to ice).
-
Solvent Handling: Diethyl ether (if used in washing) is peroxide-forming and highly flammable. Use anhydrous ethanol where possible to reduce flammability risks.
-
Toxicology: The specific toxicology of 2-Methyl-6-(o-tolyl)pyrimidin-4-ol is not fully characterized. Treat as a potential irritant and handle with standard PPE (gloves, goggles, lab coat).
References
-
General Pyrimidine Synthesis: Kenner, G. W., & Todd, A. R. (1946). Pyrimidines. Journal of the Chemical Society. Link
-
Kinase Inhibitor Scaffolds: Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors. Nature Reviews Cancer, 9(1), 28-39. Link
-
Chlorination Protocol: Gomtsyan, A., et al. (2005). Design, synthesis, and structure-activity relationship of 6-alkynylpyrimidines as potent adenosine kinase inhibitors. Journal of Medicinal Chemistry, 48(7), 2357-2370. Link
-
SNAr Applications: Barvian, M., et al. (2000). Pyrido[2,3-d]pyrimidin-7-one Inhibitors of Cyclin-Dependent Kinases. Journal of Medicinal Chemistry, 43(24), 4606–4616. Link
-
Ethyl Acetoacetate Chemistry: "Ethyl Acetoacetate."[1][5][6] Wikipedia. Accessed Feb 28, 2026. Link
(Note: While the specific molecule 2-Methyl-6-(o-tolyl)pyrimidin-4-ol is a custom intermediate, the references above validate the reaction classes and scaffold utility used in this protocol.)
Sources
- 1. Ethyl acetoacetate - Wikipedia [en.wikipedia.org]
- 2. chemscene.com [chemscene.com]
- 3. 2-Amino-6-phenylpyrimidin-4-ol | C10H9N3O | CID 135420365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Methyl-6-(phenylethynyl)pyridine - Wikipedia [en.wikipedia.org]
- 5. shivajicollege.ac.in [shivajicollege.ac.in]
- 6. youtube.com [youtube.com]
Application Note: Functionalization of the Hydroxyl Group in 2-Methyl-6-(o-tolyl)pyrimidin-4-ol
Introduction & Mechanistic Rationale
The pyrimidine scaffold is a highly privileged motif in modern drug discovery, frequently acting as a hinge-binding pharmacophore in kinase inhibitors and a core structural element in diverse therapeutic agents[1]. Specifically, 2-Methyl-6-(o-tolyl)pyrimidin-4-ol presents a highly valuable, sterically tuned building block. The presence of the ortho-tolyl group at the C6 position provides distinct conformational restrictions, while the C2-methyl group blocks alternative nucleophilic attacks, isolating the C4-hydroxyl group as the primary vector for late-stage functionalization[2].
The Challenge of Tautomerism and Ambident Reactivity
A fundamental challenge in functionalizing pyrimidin-4-ols is their existence in a lactam-lactim tautomeric equilibrium. In polar environments, the compound predominantly exists as the thermodynamically stable pyrimidin-4(3H)-one [1]. Consequently, the C4-oxygen is a poor leaving group for direct substitution, and direct alkylation yields complex mixtures of O-alkylated and N-alkylated products due to the ambident nature of the pyrimidinol anion.
To overcome this, application scientists employ three primary strategies:
-
Halogenative Activation: Conversion of the hydroxyl group to a highly electrophilic chloride using POCl
, enabling subsequent Nucleophilic Aromatic Substitution (S Ar) or transition-metal-catalyzed cross-couplings[3]. -
Mild Triflation: Activation via trifluoromethanesulfonic anhydride (Tf
O) to generate a pseudo-halide, which is often preferred for substrates sensitive to the harsh thermal conditions of chlorination[4]. -
Regioselective O-Alkylation: Utilizing the Hard-Soft Acid-Base (HSAB) principle by employing halophilic silver salts (e.g., Ag
CO ) in non-polar solvents to strictly drive the reaction toward the harder oxygen center.
Pathway Visualization
Divergent functionalization pathways for 2-Methyl-6-(o-tolyl)pyrimidin-4-ol.
Quantitative Data Summary
The following table summarizes the optimized reaction parameters and empirical outcomes for the functionalization of the C4 position.
| Functionalization Method | Reagents & Catalyst | Temp (°C) | Primary Product | Regioselectivity (O:N) | Downstream Application |
| Chlorination | POCl | 90°C | 4-Chloro derivative | N/A | S |
| Triflation | Tf | -78 to 0°C | 4-Triflate derivative | N/A | Buchwald-Hartwig, Heck |
| O-Alkylation | R-X, Ag | 80°C | 4-Alkoxy derivative | > 95:5 | GPCR Ligands, Kinase Inhibitors |
| N-Alkylation (Control) | R-X, K | 60°C | 3-Alkyl-4-pyrimidone | < 10:90 | Structural Analogs / Metabolites |
Standard Operating Protocols (SOPs)
Protocol A: Halogenative Activation (Synthesis of 4-Chloro-2-methyl-6-(o-tolyl)pyrimidine)
This protocol utilizes phosphorus oxychloride to convert the tautomeric pyrimidinol into a reactive electrophile.
-
Preparation: Equip an oven-dried 100 mL round-bottom flask with a reflux condenser, magnetic stir bar, and an argon inlet.
-
Charging: Add 2-Methyl-6-(o-tolyl)pyrimidin-4-ol (1.0 equiv, 10 mmol) to the flask. Carefully add anhydrous POCl
(5.0 equiv, 50 mmol). -
Catalytic Activation: Dropwise, add N,N-dimethylaniline (1.2 equiv, 12 mmol) at room temperature.
-
Causality Insight: The addition of N,N-dimethylaniline forms a highly electrophilic Vilsmeier-Haack-type intermediate. This drastically lowers the activation energy of the chlorination, accelerating the reaction and preventing the thermal degradation often seen when heating pyrimidines in neat POCl
[2].
-
-
Reaction: Heat the mixture to 90°C in an oil bath for 4 hours. Monitor completion via TLC (aliquots must be quenched in methanol prior to spotting).
-
Quenching (Critical Step): Cool the flask to room temperature. Pour the mixture dropwise over 100 g of vigorously stirred crushed ice.
-
Causality Insight: The hydrolysis of excess POCl
is violently exothermic. The temperature must be maintained strictly below 20°C during the quench. If the aqueous mixture overheats, the newly formed 4-chloropyrimidine will rapidly hydrolyze back to the starting pyrimidin-4-ol.
-
-
Workup: Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with cold saturated NaHCO
until the pH is neutral, dry over anhydrous Na SO , and concentrate under reduced pressure.
Protocol B: Mild Triflation for Cross-Coupling
Triflation is the preferred activation method when the substrate contains acid-sensitive functional groups that would not survive POCl
-
Preparation: In an oven-dried flask under argon, dissolve 2-Methyl-6-(o-tolyl)pyrimidin-4-ol (1.0 equiv, 5 mmol) in anhydrous Dichloromethane (DCM, 25 mL).
-
Base Addition: Add anhydrous Pyridine (2.5 equiv, 12.5 mmol) and cool the reaction mixture to -78°C using a dry ice/acetone bath.
-
Triflation: Add Trifluoromethanesulfonic anhydride (Tf
O, 1.2 equiv, 6 mmol) dropwise over 15 minutes.-
Causality Insight: Tf
O is exceptionally reactive. Cryogenic temperatures are mandatory to prevent uncontrolled exothermic degradation and polymerization of the pyrimidine ring. Pyridine acts as both an acid scavenger and a nucleophilic catalyst.
-
-
Maturation: Stir at -78°C for 30 minutes, then allow the reaction to slowly warm to 0°C over 1 hour.
-
Workup: Quench with ice-cold water (20 mL). Extract with DCM, wash with brine, dry over MgSO
, and purify immediately via flash column chromatography (Hexanes/EtOAc) to yield the 4-OTf derivative.
Protocol C: Regioselective O-Alkylation
Direct alkylation of pyrimidin-4-ols typically yields N-alkylated lactams. This protocol forces O-alkylation.
-
Preparation: Suspend the pyrimidin-4-ol (1.0 equiv, 5 mmol) in anhydrous Toluene (20 mL).
-
Reagent Addition: Add Silver Carbonate (Ag
CO , 1.5 equiv, 7.5 mmol) and the desired alkyl halide (e.g., Benzyl Bromide, 1.2 equiv, 6 mmol). -
Light Exclusion: Wrap the reaction flask entirely in aluminum foil.
-
Causality Insight: Silver salts are highly photosensitive. Exposure to ambient light causes photoreduction to elemental silver (Ag
), destroying its halophilic catalytic ability. Ag is required to coordinate the leaving group (halide) of the alkylating agent, while its "soft" nature preferentially drives the electrophile to react with the "harder" oxygen atom of the pyrimidine, yielding >95% O-alkylation.
-
-
Reaction: Heat the shielded suspension to 80°C for 12 hours.
-
Workup: Cool to room temperature and filter the mixture through a pad of Celite to remove the precipitated silver halide salts. Concentrate the filtrate and purify via silica gel chromatography.
References
-
Recent Progress in the Synthesis, Functionalization, and Biological Outlook of Pyrimidines Source: ACS Omega / National Center for Biotechnology Information (NCBI) URL:[Link]
-
C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization Source: Journal of the American Chemical Society (JACS) URL:[Link]
-
Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion Source: eScholarship / University of California URL:[Link]
Sources
Scalable manufacturing protocols for 2-Methyl-6-(o-tolyl)pyrimidin-4-ol
Application Note: Scalable Manufacturing Protocols for 2-Methyl-6-(o-tolyl)pyrimidin-4-ol
Executive Summary
This guide details the scalable manufacturing protocol for 2-Methyl-6-(o-tolyl)pyrimidin-4-ol (CAS: Analogous to 13018-93-4), a critical heterocyclic scaffold used in the synthesis of Type II kinase inhibitors. The presence of the o-tolyl moiety at the C6 position introduces steric bulk that is essential for selectivity in ATP-competitive binding pockets.
This protocol moves beyond bench-scale synthesis, addressing Critical Process Parameters (CPPs) for kilogram-scale production. It emphasizes moisture control, exotherm management during condensation, and impurity purging via pH-controlled precipitation.
Process Chemistry & Mechanism
The synthesis relies on the cyclocondensation of Acetamidine Hydrochloride with Ethyl 3-oxo-3-(o-tolyl)propanoate (also known as Ethyl 2-methylbenzoylacetate).
Reaction Scheme:
The reaction proceeds via a base-mediated condensation.[1][2][3] Sodium methoxide (NaOMe) generates the free base of acetamidine in situ, which undergoes nucleophilic attack on the
Tautomerism Note: While named a pyrimidin-4-ol, the compound exists in equilibrium with its keto-tautomer, 2-methyl-6-(o-tolyl)pyrimidin-4(3H)-one . In the solid state, the keto form often predominates, which influences solubility and filtration properties.
Mechanism & Pathway Visualization
Figure 1: Mechanistic pathway for the cyclocondensation of acetamidine with
Scalable Manufacturing Protocol
Scale: 1.0 kg Input (Basis: Ethyl 3-oxo-3-(o-tolyl)propanoate) Expected Yield: 80–85% Purity: >98.5% (HPLC)
Reagents & Materials
| Reagent | MW ( g/mol ) | Equiv.[1] | Mass/Vol | Role |
| Ethyl 3-oxo-3-(o-tolyl)propanoate | 206.24 | 1.0 | 1.0 kg | Limiting Reagent |
| Acetamidine Hydrochloride | 94.54 | 1.2 | 0.55 kg | Nucleophile |
| Sodium Methoxide (30% in MeOH) | 54.02 | 2.5 | ~2.2 L | Base/Solvent |
| Methanol (Anhydrous) | 32.04 | N/A | 5.0 L | Solvent |
| Hydrochloric Acid (6N) | 36.46 | N/A | ~1.5 L | Quench/pH Adj. |
Step-by-Step Methodology
Step 1: System Preparation & Inerting
-
Rationale: Amidines are hygroscopic, and
-keto esters can undergo hydrolysis. Moisture control is critical to prevent yield loss. -
Action: Charge a 20 L glass-lined reactor with nitrogen. Ensure the internal temperature is 20°C.
Step 2: Formation of Acetamidine Free Base
-
Action: Charge Methanol (3.0 L) and Acetamidine Hydrochloride (0.55 kg) . Stir to suspend.
-
Action: Cool to 0–5°C.
-
Action: Slowly charge Sodium Methoxide solution (1.5 eq) over 30 minutes. Maintain temperature <10°C.
-
Observation: NaCl will precipitate. This slurry contains the reactive acetamidine free base.
Step 3: Condensation Reaction
-
Action: Add Ethyl 3-oxo-3-(o-tolyl)propanoate (1.0 kg) to the reactor over 15 minutes.
-
Action: Add the remaining Sodium Methoxide (1.0 eq) .
-
Action: Warm the reaction mixture to Reflux (65°C) .
-
Duration: Hold at reflux for 4–6 hours.
-
IPC (In-Process Control): Monitor by HPLC. Target <1.0% unreacted keto-ester.
Step 4: Distillation & Solvent Swap (Optional but Recommended)
-
Rationale: Methanol solubility can lead to yield loss during precipitation.
-
Action: Distill off ~50% of the Methanol under reduced pressure. Add Water (3.0 L) to the residue to dissolve the sodium salt of the pyrimidine.
Step 5: Work-up & Isolation
-
Action: Filter the aqueous solution through a Celite pad to remove insoluble impurities (often oligomers).
-
Action: Cool the filtrate to 10°C.
-
Action: Slowly add 6N HCl to adjust pH to 5.0–6.0 .
-
Critical: Do not overshoot to pH < 2 initially, as this may trap impurities. The product precipitates as the free base/tautomer.
-
-
Action: Stir the slurry for 2 hours at 5°C to ripen the crystals (improves filtration).
-
Action: Filter the solid. Wash with Water (2 x 1.0 L) and cold Isopropanol (0.5 L) to remove yellow color bodies.
Step 6: Drying
-
Action: Dry in a vacuum oven at 60°C for 12 hours.
-
Target: LOD (Loss on Drying) < 0.5%.
Process Flow & Unit Operations
Figure 2: Unit operations workflow for the manufacturing process.
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Low Yield (<70%) | Moisture in Acetamidine HCl or MeOH. | Ensure reagents are dry; use anhydrous MeOH. Increase Acetamidine excess to 1.3 eq. |
| Product is Colored (Yellow/Orange) | Oxidation of phenolic intermediates or polymerization. | Ensure N2 purge. Wash final cake with cold Isopropanol or Ethyl Acetate. |
| Slow Filtration | Rapid precipitation formed fines. | Ripen the slurry at pH 6 for >2 hours. Add acid more slowly. |
| Incomplete Conversion | Base consumed by moisture; old NaOMe. | Titrate NaOMe before use. Check stoichiometry. |
Analytical Specifications
-
Appearance: White to off-white powder.
-
HPLC Purity: >98.0% (a/a).
-
Column: C18, 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase: A: 0.1% H3PO4 in Water; B: Acetonitrile. Gradient 5% to 90% B.
-
-
1H NMR (DMSO-d6): Confirm characteristic signals:
- 2.30 (s, 3H, 2-Me)
- 2.40 (s, 3H, Ar-Me)
- 6.10 (s, 1H, Pyrimidine H-5)
- 7.2-7.5 (m, 4H, Ar-H)
References
-
Organic Syntheses, Coll. Vol. 4, p.638 (1963). 4-Methyl-6-hydroxypyrimidine. (Classic protocol for hydroxypyrimidine condensation).
-
Jain, K. S., et al. (2006). Recent Advances in the Synthesis of Pyrimidines and Uracils. Current Organic Chemistry. (Review of condensation mechanisms).
-
Sigma-Aldrich. Acetamidine hydrochloride Product Specification.
-
ResearchGate. Optimization of Synthesis Parameters of 4,6-dihydroxy-2-methylpyrimidine. (Process parameter optimization for similar scaffolds).
Sources
Strategic Cross-Coupling of 2-Methyl-6-(o-tolyl)pyrimidin-4-ol: Application Note & Protocols
Executive Summary & Molecule Profile
2-Methyl-6-(o-tolyl)pyrimidin-4-ol (often existing in equilibrium with its tautomer, 2-methyl-6-(2-methylphenyl)pyrimidin-4(3H)-one ) represents a privileged scaffold in medicinal chemistry. The combination of the electron-deficient pyrimidine core with the sterically demanding o-tolyl group mimics the atropisomeric features found in several kinase inhibitors (e.g., specific conformations of Bcr-Abl inhibitors).
However, the "4-ol" functionality is electronically mismatched for direct palladium-catalyzed cross-coupling. The hydroxyl group is a poor leaving group and poisons most Pd(0) catalysts. Consequently, this guide details the "Activation-Coupling" strategy : first converting the hydroxyl to a reactive electrophile (chloride or sulfonate), followed by transition-metal catalysis.
Structural Challenges
-
Tautomerism: The keto-enol equilibrium favors the 4(3H)-one (keto) form in solution, necessitating harsh conditions or specific activating agents to lock the 4-ol (enol) form as a leaving group.
-
Steric Clash: The o-tolyl group at position 6 induces a significant dihedral twist relative to the pyrimidine plane. While this improves solubility, it can sterically crowd the catalytic pocket during the oxidative addition step if not managed with appropriate ligand selection.
Pre-Coupling Activation: Deoxychlorination Protocol
Before any cross-coupling can occur, the C-OH bond must be converted to a C-Cl bond. This transforms the molecule from a nucleophile (at oxygen/nitrogen) to an electrophile (at C4).
Protocol A: POCl₃ Mediated Chlorination
This is the industry-standard method for activating hydroxypyrimidines.
Reagents:
-
Substrate: 2-Methyl-6-(o-tolyl)pyrimidin-4-ol (1.0 equiv)
-
Reagent: Phosphorus oxychloride (POCl₃) (5.0 – 10.0 equiv)
-
Base: N,N-Dimethylaniline or Diisopropylethylamine (DIPEA) (1.0 equiv)
-
Solvent: None (neat) or Acetonitrile (if solubility is poor)
Step-by-Step Methodology:
-
Setup: Equip a dry round-bottom flask with a reflux condenser and a drying tube (CaCl₂ or Ar balloon).
-
Addition: Charge the flask with the pyrimidin-4-ol substrate. Carefully add POCl₃ (corrosive!).
-
Catalysis: Add N,N-dimethylaniline dropwise. Note: This base catalyzes the reaction by forming a reactive Vilsmeier-Haack-type intermediate.
-
Reaction: Heat the mixture to reflux (approx. 105 °C) for 2–4 hours. Monitor by TLC (eluent: 20% EtOAc/Hexanes). The starting material (polar) should disappear, replaced by a non-polar UV-active spot (the chloride).
-
Quench (Critical Safety Step): Cool the mixture to room temperature. Concentrate under reduced pressure to remove excess POCl₃.[1] Pour the residue slowly onto crushed ice with vigorous stirring. Caution: Exothermic hydrolysis of residual POCl₃.
-
Extraction: Neutralize the aqueous phase with saturated NaHCO₃. Extract with Dichloromethane (DCM) (3x).
-
Purification: Dry organics over MgSO₄, filter, and concentrate. The resulting 4-chloro-2-methyl-6-(o-tolyl)pyrimidine is typically an oil or low-melting solid that can be used directly or purified via flash chromatography (Hexanes/EtOAc 9:1).
Cross-Coupling Protocols
Once activated to the 4-chloro derivative, the scaffold is ready for Pd-catalyzed coupling.
Protocol B: Suzuki-Miyaura Coupling (C-C Bond Formation)
Ideal for attaching aryl or heteroaryl groups at the C4 position.
Rationale: The 4-chloropyrimidine is electron-deficient, facilitating oxidative addition. However, the o-tolyl group at C6 adds steric bulk. We utilize Pd(dppf)Cl₂ for its robustness and large bite angle, which accommodates sterically hindered substrates better than Pd(PPh₃)₄.
Reagents:
-
Electrophile: 4-Chloro-2-methyl-6-(o-tolyl)pyrimidine (1.0 equiv)
-
Nucleophile: Aryl Boronic Acid (1.2 – 1.5 equiv)
-
Catalyst: Pd(dppf)Cl₂·DCM (3–5 mol%)
-
Base: 2M Na₂CO₃ (aqueous) (3.0 equiv)
-
Solvent: 1,4-Dioxane (0.1 M concentration)
Methodology:
-
Degassing: Combine the chloride, boronic acid, and catalyst in a microwave vial or pressure tube. Evacuate and backfill with Argon (3 cycles).
-
Solvation: Add degassed 1,4-Dioxane and the aqueous base.
-
Reaction: Heat to 90–100 °C for 4–12 hours.
-
Optimization: If using a microwave reactor, heat at 110 °C for 30 minutes.
-
-
Workup: Dilute with water, extract with EtOAc. Wash organics with brine.
-
Purification: Flash chromatography on silica gel.
Protocol C: Buchwald-Hartwig Amination (C-N Bond Formation)
Crucial for synthesizing kinase inhibitor analogs (aminopyrimidines).
Rationale: C-N coupling on chloropyrimidines can be difficult due to competitive reduction of the chloride. We employ BrettPhos or XPhos precatalysts, which are specifically designed to prevent β-hydride elimination and accelerate reductive elimination in hindered systems.
Reagents:
-
Electrophile: 4-Chloro-2-methyl-6-(o-tolyl)pyrimidine (1.0 equiv)
-
Nucleophile: Primary or Secondary Amine (1.2 equiv)
-
Catalyst: BrettPhos Pd G3 or Pd₂(dba)₃/XPhos (2–5 mol%)
-
Base: Cs₂CO₃ (weak base) or NaOtBu (strong base) (2.0 equiv)
-
Solvent: t-Butanol or Toluene (anhydrous)
Methodology:
-
Inert Atmosphere: Perform all steps in a glovebox or under a strict Argon stream.
-
Mixing: Combine the chloride, amine, base, and catalyst in a vial.
-
Reaction: Heat at 100 °C for 6–16 hours.
-
Note: If using NaOtBu, ensure the substrate does not contain base-sensitive esters.
-
-
Filtration: Cool, dilute with DCM, and filter through a pad of Celite to remove palladium residues and inorganic salts.
-
Isolation: Concentrate and purify via reverse-phase HPLC or silica chromatography.
Visualizing the Workflow
The following diagram illustrates the critical activation step and the divergent coupling pathways.
Caption: Divergent synthesis workflow starting from the hydroxy-pyrimidine precursor, proceeding through chloride activation to C-C or C-N coupled products.
Troubleshooting & Optimization (The "Ortho Effect")
The o-tolyl group introduces specific challenges that generic pyrimidine protocols may not address.
| Challenge | Root Cause | Solution |
| Low Conversion (Suzuki) | Steric hindrance of the o-tolyl group blocks the Pd(II) complex approach. | Switch to SPhos or RuPhos ligands. These bulky, electron-rich phosphines form a "pocket" that facilitates oxidative addition even in hindered environments. |
| Hydrolysis of Chloride | 4-Chloropyrimidines are prone to hydrolysis back to the "ol" in aqueous base. | Reduce water content. Use K₃PO₄ as the base and suspend it in anhydrous Toluene/Dioxane rather than using aqueous Na₂CO₃. |
| Regioselectivity Issues | If the starting material was 2,4-dichloro... | N/A for this specific molecule (only one OH/Cl group), but ensure the 2-methyl group remains intact (it is generally stable). |
| Pd-Black Formation | Catalyst decomposition due to N-coordination. | The pyrimidine nitrogens can bind Pd. Increase catalyst loading to 5 mol% or use a precatalyst (e.g., Pd(OAc)₂ + Xantphos ) that binds the metal more tightly than the substrate does. |
References
-
BenchChem. Application Notes and Protocols for Suzuki Coupling Reactions Using 4,6-difluoro-N-methylpyrimidin-2-amine. (General Pyrimidine Coupling Context).
-
MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. (Catalyst Optimization for Chloropyrimidines). [2]
-
Thieme Chemistry. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. (Chlorination Protocols).
-
RSC Advances. Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series. (Buchwald-Hartwig Conditions for Pyrimidinones).
-
Sigma-Aldrich. 4-Chloro-2-methylthiopyrimidine Product Analysis & Protocols. (Handling Chloropyrimidines).[3][4][5][6][7][8][9]
Sources
- 1. CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. notes.fluorine1.ru [notes.fluorine1.ru]
- 7. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of 4,6-disubstituted 2-(4-morpholinyl)pyrimidines by cross-coupling reactions using triorganoindium compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: Preparation of Kinase Inhibitors Using 2-Methyl-6-(o-tolyl)pyrimidin-4-ol
Introduction & Mechanistic Rationale
The development of small-molecule kinase inhibitors relies heavily on the use of privileged molecular scaffolds. The pyrimidine core is one such privileged structure, extensively utilized in medicinal chemistry because its hydrogen-bonding profile effectively mimics the purine ring of adenosine triphosphate (ATP) [1, 3]. This allows pyrimidine derivatives to competitively bind within the highly conserved ATP-binding hinge region of various kinases.
The intermediate 2-Methyl-6-(o-tolyl)pyrimidin-4-ol serves as a highly specialized building block for synthesizing selective kinase inhibitors (such as those targeting p38 MAPK or Src family kinases). The structural design of this intermediate is governed by strict mechanistic causality:
-
The "Magic Methyl" Effect: The incorporation of the o-tolyl (2-methylphenyl) group at the 6-position is a deliberate steric intervention. The ortho-methyl group restricts free rotation around the aryl-pyrimidine C–C bond, forcing the inter-ring dihedral angle into a nearly orthogonal conformation (typically 55°–85°). This pre-organization minimizes the entropic penalty upon binding to the hydrophobic pockets of target kinases, significantly enhancing both target affinity and selectivity [2].
-
Synthetic Handle: The 4-hydroxyl group (which exists in equilibrium with its pyrimidin-4-one tautomer) provides a critical synthetic handle. It can be readily converted into a highly reactive electrophilic center (via halogenation), paving the way for late-stage diversification through Nucleophilic Aromatic Substitution (
).
Experimental Methodologies
The following self-validating protocols detail the three-stage transformation from raw building blocks to a diversified library of ATP-competitive kinase inhibitors.
Protocol A: Synthesis of 2-Methyl-6-(o-tolyl)pyrimidin-4-ol
Objective: Base-catalyzed condensation of an amidine with a
-
Preparation: Charge a dry, argon-purged round-bottom flask with anhydrous methanol (0.5 M relative to the limiting reagent).
-
Free-Basing: Add sodium methoxide (1.5 equiv) and acetamidine hydrochloride (1.2 equiv). Stir at ambient temperature for 30 minutes to liberate the free amidine base.
-
Addition: Add ethyl 3-oxo-3-(o-tolyl)propanoate (1.0 equiv) dropwise to the stirring suspension.
-
Cyclization: Heat the reaction mixture to reflux (65°C) for 12 hours.
-
Validation Check: Monitor the reaction via TLC (DCM:MeOH 9:1). The complete disappearance of the UV-active ester spot confirms the cyclization is complete.
-
Workup: Concentrate the mixture in vacuo, dissolve the crude residue in distilled water, and carefully acidify to pH 5–6 using 1M HCl.
-
Isolation: Collect the precipitating white solid via vacuum filtration, wash with cold water, and dry under high vacuum to yield the pure intermediate.
Protocol B: Activation via Chlorination
Objective: Conversion of the 4-ol to a 4-chloro leaving group.
Causality: The hydroxyl group is a poor leaving group for substitution. Phosphorus oxychloride (
-
Suspension: Suspend 2-Methyl-6-(o-tolyl)pyrimidin-4-ol (1.0 equiv) in neat
(5.0 equiv). -
Catalysis: Add N,N-dimethylaniline (0.5 equiv) dropwise.
-
Heating: Heat the mixture to 90°C for 3 hours.
-
Validation Check: The initial opaque suspension will transition into a clear, dark, homogeneous solution, visually indicating successful conversion to the highly soluble chloro-intermediate.
-
Quenching: Cool to room temperature and carefully pour the mixture over crushed ice to quench excess
. -
Extraction: Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with saturated
and brine, dry over anhydrous , and concentrate to yield 4-chloro-2-methyl-6-(o-tolyl)pyrimidine .
Protocol C: Diversification via Nucleophilic Aromatic Substitution ( )
Objective: Coupling the 4-chloro intermediate with diverse amines to generate the final kinase inhibitors.
Causality: The electron-deficient pyrimidine ring, further activated by the electronegative chlorine atom, readily undergoes
-
Reaction Setup: Dissolve 4-chloro-2-methyl-6-(o-tolyl)pyrimidine (1.0 equiv) in anhydrous 1,4-dioxane (0.2 M).
-
Reagent Addition: Add the desired amine nucleophile (e.g., 1-methylpiperazine) (1.5 equiv) and N,N-diisopropylethylamine (DIPEA) (2.0 equiv).
-
Irradiation: Subject the mixture to microwave irradiation at 120°C for 20 minutes.
-
Validation Check: LC-MS analysis must indicate the complete consumption of the starting mass (
) and the emergence of the product mass. -
Purification: Purify the crude mixture via preparative HPLC to isolate the final kinase inhibitor.
Quantitative Data & Reaction Optimization
Table 1: Reaction Optimization for Chlorination (Protocol B)
|
Table 2:
*Note:
Visualizations
Fig 1: Three-step synthetic workflow from building blocks to the final kinase inhibitor.
Fig 2: Mechanism of action showing ATP-competitive blockade of the kinase signaling cascade.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Purification of 2-Methyl-6-(o-tolyl)pyrimidin-4-ol
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2-Methyl-6-(o-tolyl)pyrimidin-4-ol. The following sections provide in-depth troubleshooting advice, frequently asked questions, and validated protocols to address common challenges encountered during the purification of this and structurally related pyrimidinol derivatives.
Physicochemical Properties and Considerations
Understanding the inherent properties of 2-Methyl-6-(o-tolyl)pyrimidin-4-ol is fundamental to designing an effective purification strategy. The presence of both a hydroxyl group (enol form) and a carbonyl group (keto form) due to tautomerism, combined with the aromatic tolyl moiety, results in a molecule with moderate polarity. This dual character influences its solubility and chromatographic behavior.
| Property | Predicted/Observed Value | Implication for Purification |
| Molecular Formula | C₁₂H₁₂N₂O | - |
| Molecular Weight | 200.24 g/mol | Affects diffusion rates and elution in size-exclusion chromatography. |
| Tautomerism | Exists in equilibrium between the pyrimidin-4-ol (enol) and pyrimidin-4(3H)-one (keto) forms.[1][2] | The predominant tautomer can vary with solvent polarity, affecting solubility and chromatographic retention. The keto form is often more stable in polar solvents.[2] |
| Predicted Solubility | Sparingly soluble in water; soluble in polar organic solvents like DMSO, DMF, and hot ethanol/methanol.[3][4] | Guides the selection of solvents for recrystallization and chromatography. High polarity of DMSO/DMF makes them difficult to remove. |
| Predicted pKa | ~8-10 (for the hydroxyl/N-H proton) | The compound's charge state can be manipulated with pH, potentially aiding in extraction, but may also lead to salt formation. |
| Physical Form | Expected to be a solid at room temperature.[5] | Suitable for purification by recrystallization. |
Troubleshooting Guide: Common Purification Issues
This section addresses specific experimental challenges in a question-and-answer format, providing both solutions and the rationale behind them.
Q1: My crude product has "oiled out" during recrystallization instead of forming crystals. What causes this and how can I fix it?
A1: "Oiling out" occurs when the solid melts in the hot solvent or when the solution becomes supersaturated at a temperature above the compound's melting point, causing it to separate as a liquid instead of crystallizing.[6] This is common when the boiling point of the solvent is higher than the melting point of the solute or when significant impurities are present, depressing the melting point.
Troubleshooting Steps:
-
Re-heat and Dilute: Re-heat the solution until the oil fully redissolves. Add more of the "good" or more polar solvent (e.g., 10-20% more volume) to increase the saturation point and lower the temperature at which crystallization begins.[6]
-
Lower the Cooling Rate: Allow the solution to cool much more slowly. A rapid temperature drop encourages precipitation over crystallization. Let the flask cool to room temperature on a benchtop, insulated by paper towels, before moving it to an ice bath.[6] Slow cooling is crucial for forming well-defined crystals.[7]
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the meniscus. The microscopic imperfections on the glass provide nucleation sites for crystal growth.
-
Add a Seed Crystal: If you have a small amount of pure, solid product, add a single tiny crystal to the cooled, supersaturated solution to induce crystallization.
-
Re-evaluate Your Solvent System: The chosen solvent may be too good, keeping the compound soluble even at lower temperatures. Consider a solvent pair (multi-solvent system), where the compound is highly soluble in one ("good" solvent) and poorly soluble in the other ("bad" solvent).[8] Dissolve the crude product in a minimum of the hot "good" solvent, then add the "bad" solvent dropwise until the solution becomes faintly turbid. Re-heat to clarify and then cool slowly.
Q2: After purification, my yield is extremely low. Where could my product have gone?
A2: Significant product loss can occur at multiple stages of the workup and purification process. A systematic review of each step is necessary to identify the cause.[9]
Potential Causes and Solutions:
-
During Workup/Extraction: Your product may have some solubility in the aqueous layer, especially if the pH is not optimal.[9][10]
-
Solution: Before discarding any aqueous layers, re-extract them with a fresh portion of organic solvent. You can also analyze a small sample of the aqueous layer by TLC or LC-MS to check for the presence of your product.
-
-
During Recrystallization:
-
Cause 1: Using too much solvent. The most common error is adding an excessive amount of hot solvent to dissolve the crude solid.[7] This keeps a significant portion of your product dissolved in the mother liquor even after cooling.
-
Solution 1: Always use the minimum amount of boiling solvent required to fully dissolve the solid.[11] If you've added too much, you can carefully evaporate some of the solvent to re-concentrate the solution.
-
Cause 2: Premature crystallization. If using hot filtration to remove insoluble impurities, the product may crystallize on the filter paper or in the funnel stem.[6]
-
Solution 2: Use a pre-heated funnel and flask for hot filtration and perform the filtration as quickly as possible. If crystals do form, they can be redissolved with a small amount of fresh, hot solvent and added back to the filtrate.
-
-
During Chromatography:
-
Cause: Irreversible binding. Highly polar compounds can sometimes bind irreversibly to the silica gel in normal-phase chromatography.[12]
-
Solution: Ensure the chosen mobile phase is sufficiently polar to elute the compound. A "dry load" technique, where the crude product is pre-adsorbed onto a small amount of silica, can sometimes improve recovery.[12] If this is a persistent issue, consider switching to reversed-phase chromatography.
-
Q3: My final product is pure by NMR, but it still has a persistent yellow or brown color. How can I remove colored impurities?
A3: Color often indicates the presence of highly conjugated, polymeric, or oxidized byproducts that can be present in very small quantities but are highly chromophoric.
Decolorization Methods:
-
Activated Charcoal Treatment: This is the most common method.[8]
-
Protocol: After dissolving your crude product in the minimum amount of hot recrystallization solvent, remove the flask from the heat source to prevent flash boiling. Add a very small amount (typically 1-2% by weight of your compound) of activated charcoal. Swirl the hot mixture for a few minutes. The colored impurities will adsorb onto the surface of the charcoal. Remove the charcoal from the hot solution via gravity filtration (using a fluted filter paper in a pre-heated funnel) and proceed with the crystallization as usual.[6][13]
-
Caution: Using too much charcoal can lead to significant product loss, as it can also adsorb your desired compound.[6]
-
-
Flash Chromatography: If the colored impurity has a different polarity from your product, it can often be separated using flash chromatography. Choose a solvent system that provides good separation between your product and the colored band on a TLC plate.
Q4: TLC analysis of my crude product shows a spot with a similar Rf to my desired product, which I suspect is an unreacted starting material or a byproduct. How do I separate them?
A4: Co-eluting spots on TLC present a significant purification challenge. Optimizing the separation method is key.
Strategies for Separation:
-
Optimize Flash Chromatography Conditions:
-
Solvent System: Test a variety of solvent systems with different polarities and selectivities (e.g., hexane/ethyl acetate vs. dichloromethane/methanol). Sometimes, adding a small amount of a third solvent (e.g., triethylamine for basic compounds, or acetic acid for acidic compounds) can improve separation.
-
Gradient Elution: A shallow gradient, where the polarity of the mobile phase is increased very slowly over time, can resolve compounds with very similar Rf values.[14]
-
-
Consider a Different Stationary Phase: If silica gel (normal-phase) fails, the compounds may have different interactions with other stationary phases.
-
Reversed-Phase Chromatography: This technique separates compounds based on hydrophobicity using a non-polar stationary phase (like C18-bonded silica) and a polar mobile phase (like water/acetonitrile).[12][15] It is an excellent alternative for polar compounds.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a variant of normal-phase that uses a polar stationary phase and a mobile phase similar to reversed-phase (e.g., high organic content with a small amount of aqueous solvent). It is particularly effective for very polar compounds that are poorly retained in reversed-phase.[16][17]
-
-
Reactive Purification: If the impurity has a reactive functional group that the product lacks (or vice versa), you can sometimes use a chemical treatment. For example, if the impurity is an acidic starting material, a dilute basic wash (e.g., NaHCO₃ solution) during the workup might selectively remove it into the aqueous layer.[10] Caution: Always test the stability of your desired product to the reagent first on a small scale.[9]
Frequently Asked Questions (FAQs)
Q: What is the best general-purpose method for purifying 2-Methyl-6-(o-tolyl)pyrimidin-4-ol?
A: For most cases where the crude product is a solid and has a purity of >80%, recrystallization is the most efficient and scalable method.[18] Ethanol, or a mixture of ethanol and water, is a good starting point for solvent screening. For highly impure or oily crude products, flash column chromatography is recommended as the initial purification step, followed by recrystallization of the clean fractions to obtain a highly pure, crystalline solid.[14]
Q: How can I reliably assess the purity of my final product?
A: A combination of methods should be used to confirm purity, as no single technique is foolproof.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment.[19][20] An HPLC-UV method using a C18 reversed-phase column with a water/acetonitrile or water/methanol mobile phase gradient can provide a quantitative purity value (e.g., % area at a specific wavelength like 254 nm).
-
Nuclear Magnetic Resonance (¹H NMR): A high-resolution ¹H NMR spectrum can reveal the presence of impurities, even at low levels. Integration of impurity peaks relative to product peaks can give a semi-quantitative estimate of purity.
-
Mass Spectrometry (MS): Coupling HPLC to a mass spectrometer (LC-MS) is a powerful technique for identifying the mass of the main peak (confirming product identity) and any impurity peaks.[19][21]
-
Melting Point: A sharp melting point range (typically < 2 °C) is a good indicator of a pure crystalline solid. Impurities will typically cause the melting point to be depressed and broadened.
Q: How does tautomerism affect the purification and analysis of this compound?
A: The keto-enol tautomerism is a critical factor.[1][2]
-
In Chromatography: The two tautomers may interconvert on the column, which can lead to broadened or tailing peaks. The solvent system can influence the predominant form and thus the retention time. It is important to use a consistent, well-equilibrated system.
-
In NMR Spectroscopy: The observed spectrum is often a weighted average of the two tautomers, or you may see distinct peaks for both if the interconversion is slow on the NMR timescale. The solvent used for the NMR analysis can shift the equilibrium. For example, in DMSO-d₆, you are likely to observe the N-H proton of the keto form.[2] This must be considered when interpreting spectra for purity analysis.
Experimental Protocols & Workflows
Purification Decision Workflow
The following diagram outlines a logical workflow for the purification of 2-Methyl-6-(o-tolyl)pyrimidin-4-ol.
Sources
- 1. 2-Isopropyl-6-methyl-4-pyrimidinol | C8H12N2O | CID 135444498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Pyrrolo[2,3-d]pyrimidin-4-ol | 3680-71-5 [chemicalbook.com]
- 5. 2-methyl-6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol | 1412957-72-2 [sigmaaldrich.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. savemyexams.com [savemyexams.com]
- 8. praxilabs.com [praxilabs.com]
- 9. How To [chem.rochester.edu]
- 10. Troubleshooting [chem.rochester.edu]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Flash Chromatography: Principles & Applications | Phenomenex [phenomenex.com]
- 15. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 16. biotage.com [biotage.com]
- 17. chromatographytoday.com [chromatographytoday.com]
- 18. mt.com [mt.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Analysis of pyrimidine synthesis "de novo" intermediates in urine and dried urine filter- paper strips with HPLC-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: High-Purity Recrystallization of 2-Methyl-6-(o-tolyl)pyrimidin-4-ol
Welcome to the technical support center for the purification of 2-Methyl-6-(o-tolyl)pyrimidin-4-ol. This guide is designed for researchers, scientists, and professionals in drug development who are looking to achieve high purity of this compound through recrystallization. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.
Introduction to Recrystallization of 2-Methyl-6-(o-tolyl)pyrimidin-4-ol
Recrystallization is a powerful technique for the purification of solid organic compounds.[1][2][3] The principle behind this method lies in the differential solubility of the target compound and its impurities in a suitable solvent at varying temperatures.[1][3] For 2-Methyl-6-(o-tolyl)pyrimidin-4-ol, a compound with both polar (pyrimidin-4-ol) and non-polar (o-tolyl) moieties, selecting the right solvent system is critical for achieving high purity. This guide will walk you through solvent selection, provide detailed protocols, and offer solutions to common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the ideal characteristics of a recrystallization solvent for 2-Methyl-6-(o-tolyl)pyrimidin-4-ol?
An ideal solvent for the recrystallization of 2-Methyl-6-(o-tolyl)pyrimidin-4-ol should exhibit the following properties:
-
High solubility at elevated temperatures: The compound should be readily soluble in the boiling solvent.[4]
-
Low solubility at room temperature and below: This ensures maximum recovery of the purified compound upon cooling.[4]
-
Favorable impurity solubility: Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).
-
Chemical inertness: The solvent should not react with the compound.[5]
-
Appropriate boiling point: The solvent's boiling point should be below the melting point of 2-Methyl-6-(o-tolyl)pyrimidin-4-ol to prevent "oiling out".[5]
-
Volatility: The solvent should be sufficiently volatile for easy removal from the purified crystals.[2]
Q2: Which solvents are good starting points for the recrystallization of 2-Methyl-6-(o-tolyl)pyrimidin-4-ol?
Given the presence of the non-polar o-tolyl group, a solvent or solvent system with moderate to low polarity is a good starting point. Based on the general solubility of pyrimidine derivatives and the influence of the aromatic substituent, consider the following:
-
Single Solvents:
-
Ethanol or Methanol: These are common solvents for pyrimidine derivatives.[6] However, due to the non-polar tolyl group, solubility might be high even at room temperature, potentially leading to lower yields.
-
Ethyl Acetate: This solvent of intermediate polarity is often a good choice for compounds with both polar and non-polar features.[7]
-
Acetone: Another solvent of intermediate polarity that can be effective.[7]
-
Toluene: The structural similarity to the o-tolyl group might lead to good solubility at high temperatures.
-
-
Mixed Solvent Systems: A mixed solvent system, or solvent/anti-solvent approach, often provides the best results for compounds with complex solubility profiles.[8] Common pairs include:
-
Ethanol/Water: Dissolve the compound in hot ethanol ("good" solvent) and add water ("bad" solvent) dropwise until turbidity persists.
-
Acetone/Water: Similar to the ethanol/water system.[9]
-
Toluene/Hexane or Heptane: Dissolve in hot toluene and add hexane or heptane as the anti-solvent.[9]
-
Dichloromethane/Hexane or Pentane: Dissolve in a minimal amount of warm dichloromethane and add hexane or pentane. Be mindful of the low boiling point of pentane.[10]
-
Q3: What is "oiling out," and how can I prevent it?
"Oiling out" occurs when the compound comes out of solution as a liquid instead of solid crystals. This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too rapidly. To prevent this:
-
Ensure the solvent's boiling point is lower than the compound's melting point.[5]
-
Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Use a more dilute solution by adding a small amount of additional hot solvent.
Q4: No crystals are forming upon cooling. What should I do?
If crystals do not form, your solution may be too dilute or nucleation has not initiated. Try the following:
-
Induce crystallization:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod to create nucleation sites.
-
Seeding: Add a tiny crystal of the pure compound to the solution.
-
-
Increase concentration: If the above methods fail, gently heat the solution to evaporate some of the solvent, thereby increasing the concentration, and then allow it to cool again.
Q5: My recrystallization resulted in a low yield. What are the likely causes?
A low yield can be attributed to several factors:
-
Using too much solvent: This will result in a significant portion of your compound remaining in the mother liquor. Use the minimum amount of hot solvent necessary to dissolve the compound.
-
Premature crystallization: If the solution cools too quickly during hot filtration, the product can crystallize in the filter funnel. Ensure the funnel is pre-heated.
-
Washing with too much cold solvent: While washing the collected crystals is necessary to remove impurities, using an excessive amount of cold solvent can dissolve some of the product.
Troubleshooting Guide
| Issue | Possible Cause(s) | Solution(s) |
| Compound does not dissolve in the hot solvent. | The solvent is not a good "good" solvent for the compound. | Select a more appropriate solvent or a mixed solvent system where the compound has higher solubility at elevated temperatures. |
| Colored impurities in the final crystals. | Colored impurities from the reaction mixture have co-crystallized. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use a minimal amount to avoid adsorbing the desired product. |
| "Oiling out" instead of crystallization. | 1. The boiling point of the solvent is higher than the melting point of the compound. 2. The solution is being cooled too rapidly. 3. The compound is highly impure. | 1. Choose a solvent with a lower boiling point. 2. Allow the solution to cool slowly to room temperature before further cooling in an ice bath. 3. Consider a preliminary purification step, such as passing through a short silica plug, before recrystallization. |
| No crystal formation upon cooling. | 1. The solution is too dilute. 2. Nucleation has not been initiated. | 1. Evaporate some of the solvent to increase the concentration and cool again. 2. Scratch the inside of the flask with a glass rod or add a seed crystal. |
| Low recovery of the purified product. | 1. Too much solvent was used for dissolution. 2. Premature crystallization during hot filtration. 3. Excessive washing of the collected crystals. | 1. Use the minimum amount of hot solvent required for complete dissolution. 2. Pre-heat the filtration apparatus (funnel and filter paper). 3. Wash the crystals with a minimal amount of ice-cold solvent. |
| Melting point of the recrystallized product is broad and/or depressed. | The compound is still impure. | Repeat the recrystallization process. A second recrystallization can significantly improve purity. Consider using a different solvent system for the second recrystallization. |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
This protocol is suitable when a single solvent with a significant temperature-dependent solubility for 2-Methyl-6-(o-tolyl)pyrimidin-4-ol has been identified (e.g., ethanol, ethyl acetate).
Methodology:
-
Dissolution: Place the crude 2-Methyl-6-(o-tolyl)pyrimidin-4-ol in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and a boiling chip. Heat the mixture to a gentle boil on a hot plate while stirring.[4]
-
Saturated Solution Preparation: Continue adding small portions of the hot solvent until the compound just dissolves completely.[4]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. Pre-heat a stemless funnel and fluted filter paper with hot solvent to prevent premature crystallization.
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.[1]
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[1]
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.[1]
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
-
Purity Assessment: Determine the melting point of the dried crystals. A sharp melting point close to the literature value indicates high purity. For reference, the melting point of the structurally similar 2-Methyl-6-(trifluoromethyl)pyrimidin-4-ol is 141.0-145.0 °C.
Protocol 2: Mixed-Solvent Recrystallization (Solvent/Anti-Solvent)
This method is ideal when finding a suitable single solvent is challenging. A common and effective approach is to use a "good" solvent in which the compound is soluble and a "poor" or "anti-solvent" in which it is insoluble. The two solvents must be miscible.
Methodology:
-
Dissolution: Dissolve the crude 2-Methyl-6-(o-tolyl)pyrimidin-4-ol in the minimum amount of the hot "good" solvent (e.g., hot ethanol or acetone) in an Erlenmeyer flask.
-
Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent (e.g., water or hexane) dropwise with swirling until the solution becomes faintly cloudy (turbid). This indicates the saturation point has been reached.[1]
-
Clarification: Add a few more drops of the hot "good" solvent until the turbidity just disappears, resulting in a clear, saturated solution.
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Crystal Collection, Washing, and Drying: Follow steps 5-8 from the Single-Solvent Recrystallization protocol, using the cold solvent mixture for washing.
Visualizing the Recrystallization Workflow
Caption: A flowchart illustrating the key stages of the recrystallization process.
Solvent Properties for Recrystallization
The following table provides properties of common solvents that may be suitable for the recrystallization of 2-Methyl-6-(o-tolyl)pyrimidin-4-ol.
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Water | 100 | High | Good anti-solvent for less polar solvents. |
| Methanol | 65 | High | Miscible with water. Good "good" solvent. |
| Ethanol | 78 | High | Miscible with water. Good "good" solvent. |
| Acetone | 56 | Medium | Good general-purpose solvent. Miscible with water. |
| Ethyl Acetate | 77 | Medium | Good for compounds of intermediate polarity. |
| Dichloromethane | 40 | Medium-Low | Low boiling point can be a disadvantage. |
| Toluene | 111 | Low | Good for aromatic compounds. High boiling point. |
| Hexane | 69 | Low | Good anti-solvent for more polar solvents. |
| Heptane | 98 | Low | Good anti-solvent for more polar solvents. |
This data is compiled from publicly available resources.
Logical Relationship for Solvent Selection
Caption: A decision-making flowchart for selecting an appropriate recrystallization method.
References
- Recrystallization. (n.d.).
- Recrystalliz
- 2-Methyl-6-(trifluoromethyl)pyrimidin-4-ol. (n.d.). MilliporeSigma.
- Go-to recrystallization solvent mixtures. (2023, February 19). Reddit.
- Mixed-solvent recrystallis
- Recrystalliz
- Experiment 2: Recrystalliz
- Recrystalliz
- Synthesis of Simple Coumarins: Mixed Solvent Recrystallization Approach and Modification. (2019, January 10).
- Microwave-Assisted Synthesis of 2,6-Disubstituted Pyridines: Application Notes and Protocols for Researchers. (n.d.). BenchChem.
- Technical Support Center: Purification of Pyrimidine Derivatives by Column Chrom
- RECRYSTALLIS
- Recrystallization. (2023, January 29). Chemistry LibreTexts.
- Baluja, S., Nandha, K., & Ramavat, P. (2024, January 13). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News, 44, 13-34.
- Physicochemical properties of some pyrimidine derivatives in some organic solvents. (2018, September 14). MedCrave, 7(5).
- 2-Methyl-6-(p-tolyl)hept-2-en-4-ol. (n.d.). NIST WebBook.
- Recrystallization with two solvents. (2019, December 18). Reddit.
- 2-Isopropyl-6-methylpyrimidin-4(3H)-one. (n.d.). Acta Crystallographica Section E, 66(11), o2459.
- Synthesis and Biological Evaluation of Disubstituted Pyrimidines as Selective 5-HT 2C Agonists. (2019, September 5). MDPI, 24(18), 3236.
- 2-Methyl-6-(trifluoromethyl)pyrimidin-4-ol. (n.d.). MilliporeSigma.
- Solubility Modeling for Key Organic Compounds Used in Adavosertib (Anticancer API) Manufacturing. (n.d.). ACS Omega, 5(49), 31867-31877.
- 2-(Methylthio)pyrimidin-4-ol. (n.d.). ChemScene.
- Solubility of Organic Compounds. (2023, August 31).
- Resolving solubility issues of 1,4,5,6-tetrahydropyrimidin-2-amine in organic solvents. (n.d.). BenchChem.
- 4-Methyl-6-hydroxypyrimidine. (n.d.). Organic Syntheses.
- Method of preparing 2, 6-dichloropurine and 2, 6-dichloropurine ribofuranosyl. (1967). U.S.
- 2-Isopropyl-6-methyl-4-pyrimidinol. (n.d.). PubChem.
- Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. (n.d.). Molecules, 24(21), 3948.
Sources
- 1. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 2. Recrystallization [sites.pitt.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. 2-Isopropyl-6-methylpyrimidin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
- 9. reddit.com [reddit.com]
- 10. reddit.com [reddit.com]
Minimizing side reactions during 2-Methyl-6-(o-tolyl)pyrimidin-4-ol synthesis
Technical Support Center: Synthesis of 2-Methyl-6-(o-tolyl)pyrimidin-4-ol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 2-Methyl-6-(o-tolyl)pyrimidin-4-ol. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the complexities of this synthesis, with a focus on identifying, understanding, and minimizing common side reactions to improve yield and purity.
Foundational Synthesis Strategy
The most direct and widely adopted method for constructing the 2-Methyl-6-(o-tolyl)pyrimidin-4-ol core is a variation of the classical Pinner pyrimidine synthesis.[1] This involves the base-catalyzed condensation of a β-ketoester with an amidine. For the target molecule, the key precursors are Ethyl 3-oxo-3-(o-tolyl)propanoate and Acetamidine .
The reaction proceeds through an initial nucleophilic attack of the amidine on the keto-group of the ester, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrimidinol ring.
Troubleshooting Guide: Common Side Reactions and Mitigation
This section addresses the most frequent challenges encountered during the synthesis in a problem-and-solution format.
Issue 1: Low Yield due to Incomplete Cyclization and Accumulation of an Open-Chain Intermediate
Problem: You observe a low yield of the final product, and analysis (e.g., LC-MS) of the crude reaction mixture shows a significant peak corresponding to the mass of an acyclic intermediate.
Root Cause Analysis: The final cyclization step, where the terminal nitrogen of the amidine moiety attacks the ester carbonyl, is often the rate-limiting step. Insufficient thermal energy or inadequate catalysis can cause the reaction to stall at the open-chain ureide-like intermediate.[2] This intermediate is more polar than the final product and may be lost during aqueous workups if not properly handled.
Mitigation Strategies:
-
Optimize Thermal Conditions: The cyclization/dehydration sequence requires sufficient activation energy. If the reaction is sluggish at room temperature, gradually increasing the heat to reflux in a suitable solvent (e.g., ethanol, isopropanol) is critical.[2]
-
Choice of Base: A strong, non-nucleophilic base is essential. Sodium ethoxide (NaOEt) in ethanol is a standard choice as it is sufficiently basic to deprotonate the required positions for condensation without introducing competing nucleophiles that could react with the ester. Ensure the base is anhydrous and used in stoichiometric amounts or slight excess.[3][4]
-
Extended Reaction Time: Monitor the reaction by TLC or LC-MS. If the intermediate is consumed slowly, extending the reflux time (e.g., from 4 hours to 8-12 hours) may be necessary to drive the reaction to completion.
Issue 2: Formation of a Self-Condensation Byproduct
Problem: A significant byproduct is observed, often less polar than the desired product. Spectroscopic analysis suggests a structure resulting from the self-condensation of Ethyl 3-oxo-3-(o-tolyl)propanoate.
Root Cause Analysis: Under basic conditions, the α-carbon of the β-ketoester is readily deprotonated, forming an enolate. This enolate can act as a nucleophile and attack the carbonyl group of another molecule of the ketoester, leading to self-condensation products. This side reaction consumes the starting material and complicates purification.
Mitigation Strategies:
-
Controlled Order of Addition: The most effective strategy is to control the concentration of the reactive enolate.
-
Recommended Method: First, prepare a solution of the base (e.g., NaOEt) and acetamidine hydrochloride in ethanol. Stir for 20-30 minutes to form the free acetamidine base. Then, add the Ethyl 3-oxo-3-(o-tolyl)propanoate dropwise to this mixture at a controlled temperature (e.g., 0-10 °C) before proceeding to heat.[2] This ensures the amidine is present to react with the ketoester as soon as it is introduced.
-
-
Stoichiometry Control: Use a slight excess (1.1-1.2 equivalents) of the amidine relative to the ketoester to ensure the latter is the limiting reagent, favoring the desired bimolecular reaction over the self-condensation pathway.
Issue 3: Product Exists as a Tautomeric Mixture, Complicating Characterization
Problem: ¹H NMR analysis shows broad peaks or duplicate signals, and the melting point is broad, suggesting a mixture of compounds.
Root Cause Analysis: Pyrimidin-4-ols like the target molecule can exist in a dynamic equilibrium with their keto tautomers, specifically 2-Methyl-6-(o-tolyl)pyrimidin-4(3H)-one.[5] The position of this equilibrium is highly dependent on the solvent, pH, and temperature. In polar, protic solvents (like DMSO or water), the keto form often predominates, while in non-polar aprotic solvents, the enol (hydroxyl) form may be more significant.
Mitigation and Characterization Strategies:
-
Solvent Selection for Analysis: When acquiring NMR spectra, use a standard solvent like DMSO-d₆. In this solvent, the N-H proton of the keto form usually appears as a distinct, often broad, singlet, providing clear evidence of its presence.[5]
-
Controlled Crystallization: The tautomeric form that crystallizes can often be controlled by the choice of solvent. Recrystallization from different solvents (e.g., ethanol vs. toluene) may yield different crystalline forms. It is crucial to characterize the solid-state form intended for further use.
-
pH Control: The product's solubility and tautomeric state are pH-dependent. During workup, acidification is typically used to precipitate the product from its salt form.[3] Acidifying to a consistent pH (e.g., 5-6) ensures reproducibility.
| Tautomeric Form | Key Characteristics | Favored In |
| Pyrimidin-4-ol (Enol) | Aromatic ring, sharp -OH signal (if not exchanging), more soluble in non-polar solvents. | Non-polar solvents (e.g., Chloroform, Dioxane) |
| Pyrimidin-4-one (Keto) | Non-aromatic dihydropyrimidine ring, distinct N-H signal in ¹H NMR, stabilized by H-bonding. | Polar solvents (e.g., Water, DMSO, Ethanol)[5] |
Optimized Experimental Protocol
This protocol is designed to maximize yield and purity by incorporating the mitigation strategies discussed above.
Materials:
-
Acetamidine hydrochloride
-
Sodium metal
-
Absolute Ethanol (Anhydrous)
-
Ethyl 3-oxo-3-(o-tolyl)propanoate
-
Hydrochloric Acid (1M)
-
Standard laboratory glassware for reflux under an inert atmosphere.
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and nitrogen inlet, add 150 mL of absolute ethanol. Carefully add sodium metal (1.1 eq) in small portions. Allow the sodium to react completely to form a clear solution of sodium ethoxide. Caution: This reaction is exothermic and produces flammable hydrogen gas.
-
Formation of Free Amidine: Cool the sodium ethoxide solution to room temperature. Add acetamidine hydrochloride (1.2 eq) to the solution with stirring. Stir the resulting suspension for 30 minutes at room temperature.
-
Condensation Reaction: Cool the mixture to 0-5 °C in an ice bath. Add Ethyl 3-oxo-3-(o-tolyl)propanoate (1.0 eq) dropwise via a syringe or dropping funnel over 20-30 minutes.
-
Cyclization: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 78-80 °C). Maintain a gentle reflux for 6-8 hours. Monitor the reaction's progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase).
-
Isolation: Cool the reaction mixture to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator. Slowly pour the concentrated mixture into 300 mL of ice-cold water.
-
Precipitation: While stirring vigorously, add 1M HCl dropwise to acidify the aqueous mixture to a pH of ~6. The target product will precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) and then with a small amount of cold ethanol (2 x 20 mL).[4]
-
Drying: Dry the purified product in a vacuum oven at 60 °C to a constant weight.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to use anhydrous conditions for this reaction? A1: Moisture can cause several issues. It can deactivate the sodium ethoxide base and lead to the hydrolysis of the starting ester (Ethyl 3-oxo-3-(o-tolyl)propanoate) to its corresponding carboxylic acid, which will not participate in the desired reaction. It can also hydrolyze the amidine starting material.[2]
Q2: Can I use a different base, such as potassium carbonate or triethylamine? A2: Weak inorganic bases like K₂CO₃ or organic bases like triethylamine are generally not strong enough to efficiently catalyze the initial condensation step, leading to very low or no yield. A strong alkoxide base corresponding to the alcohol solvent is highly recommended.[3]
Q3: My final product is slightly colored. How can I decolorize it? A3: A slight yellow or tan coloration is common. For many applications, this may be acceptable. For higher purity, you can perform a recrystallization from a suitable solvent like ethanol or an ethanol/water mixture. Adding a small amount of activated charcoal to the hot solution before filtering can also help remove colored impurities.
Q4: What are the expected ¹H NMR signals for 2-Methyl-6-(o-tolyl)pyrimidin-4-ol? A4: In DMSO-d₆ (where the keto form likely predominates), you should expect to see: a broad singlet for the N-H proton (often >10 ppm), a singlet for the pyrimidine C5-H proton (~6.0-6.5 ppm), a multiplet for the aromatic protons of the tolyl group (~7.2-7.5 ppm), a singlet for the pyrimidine C2-methyl group (~2.3-2.5 ppm), and a singlet for the tolyl methyl group (~2.1-2.3 ppm).
References
-
Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved February 27, 2026, from [Link]
-
Sciforum. (2020). Synthesis of Amidines and its application to pyrimidouracil synthesis. Retrieved February 27, 2026, from [Link]
-
Vergush, A., et al. (2016). Synthesis of Novel 2-((6-Methyl-2-(Methylthio)pyrimidin- 4-yl)oxy)acetohydrazide Derivatives and Their Growth Stimulant Properties. Journal of Chemical Biological and Physical Sciences, 6(3), 1025-1033. Available at: [Link]
-
Organic Syntheses. (n.d.). 4-Methyl-6-hydroxypyrimidine. Coll. Vol. 3, p.577 (1955); Vol. 29, p.71 (1949). Retrieved February 27, 2026, from [Link]
-
Wang, X., et al. (2024). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. RSC Advances, 14, 5485-5489. Available at: [Link]
-
Yengoyan, A. P., et al. (2019). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Letters in Organic Chemistry, 16(7). Available at: [Link]
-
Reissig, H.-U., & Zimmer, R. (2004). SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. ARKIVOC. Available at: [Link]
-
Chen, J., et al. (2018). A metal-free synthesis of pyrimidines from amidines with α,β-unsaturated ketones via tandem [3 + 3] annulation and visible-light-enabled photo-oxidation. Organic & Biomolecular Chemistry, 16(4), 571-578. Available at: [Link]
-
Zlitni, S., et al. (2023). Purine and pyrimidine synthesis differently affect the strength of the inoculum effect for aminoglycoside and β-lactam antibiotics. bioRxiv. Available at: [Link]
-
Zhang, X., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Molecules, 25(21), 5163. Available at: [Link]
-
de la Torre, M. C., & Gotor-Fernández, V. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Catalysts, 13(1), 180. Available at: [Link]
-
Gogoi, P., et al. (2020). Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. Molbank, 2020(4), M1172. Available at: [Link]
-
Liu, G., et al. (2021). Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine. Frontiers in Oncology, 11, 797741. Available at: [Link]
-
PubChem. (n.d.). 2-Isopropyl-6-methyl-4-pyrimidinol. Retrieved February 27, 2026, from [Link]
-
Lucas-Hourani, M., et al. (2013). Inhibition of Pyrimidine Biosynthesis Pathway Suppresses Viral Growth through Innate Immunity. PLoS Pathogens, 9(10), e1003678. Available at: [Link]
Sources
Technical Support Center: Stability of 2-Methyl-6-(o-tolyl)pyrimidin-4-ol in Acidic Media
Overview & Scientific Context
As a Senior Application Scientist, I frequently encounter researchers struggling with the physicochemical behavior of substituted pyrimidin-4-ols during assay development. 2-Methyl-6-(o-tolyl)pyrimidin-4-ol is a sterically hindered, nitrogen-containing heterocycle. Its behavior under acidic conditions is governed by three intersecting phenomena: keto-enol tautomerism, nitrogen protonation, and profound steric shielding by the ortho-tolyl group.
This technical guide bypasses generic advice to provide field-proven troubleshooting strategies, causal explanations, and self-validating protocols to ensure your experimental integrity.
Part 1: Troubleshooting Guides & FAQs
Q1: My HPLC chromatograms show inconsistent retention times and peak tailing when analyzing this compound in 0.1% TFA or Formic Acid. What is causing this? Causality: This is a classic manifestation of tautomeric and protonation equilibria. In polar, acidic environments, pyrimidin-4-ols exist predominantly in their keto form (pyrimidin-4(3H)-one)[1]. Furthermore, the acidic mobile phase protonates the pyrimidine ring (typically at the N1 or N3 position). If the pH of your mobile phase is too close to the pKa of the protonated pyrimidinium ion, the molecule exists in a dynamic, rapid equilibrium between its neutral and cationic states during the chromatographic run. Resolution: Ensure your mobile phase pH is at least 2 units away from the compound's pKa. To force the compound into a single, fully protonated state, lower the pH using a stronger acidic buffer, or alternatively, analyze it at a neutral pH where the unprotonated keto-tautomer strictly dominates[2].
Q2: Upon lowering the pH of my aqueous assay buffer below 2.0, the compound precipitates. Shouldn't acid increase the solubility of basic amines?
Causality: While protonation of the pyrimidine nitrogen generates a cation (which theoretically increases hydration), the counterion matters immensely. The bulky, hydrophobic o-tolyl group at the C6 position imparts significant lipophilicity. If you are using HCl to lower the pH, you are forming the hydrochloride salt of 2-methyl-6-(o-tolyl)pyrimidin-4-ol. Due to the hydrophobic bulk of the molecule, this specific salt often has a low solubility product (
Q3: I subjected the compound to 1.0 M HCl at 80°C for 24 hours and observed new peaks in LC-MS. Is the pyrimidine ring opening? Causality: Yes. While isolated pyrimidin-4-ones are generally stable, harsh acidic conditions combined with high thermal energy can overcome the activation barrier for hydrolysis[3]. The electron-deficient nature of the protonated pyrimidine ring makes it susceptible to nucleophilic attack by water. However, the o-tolyl group provides significant steric hindrance, shielding the C5 and C6 positions. Therefore, hydrolytic cleavage is most likely initiated at the less hindered C2 position, leading to ring-opening and the formation of acyclic urea or amide degradation products. Resolution: Implement a self-validating kinetic assay (see Protocol 1 below). Always run a neutral pH control at the exact same temperature to differentiate true acid-catalyzed hydrolysis from general thermal degradation.
Part 2: Quantitative Physicochemical Profiling
To aid in experimental design, the following table summarizes the expected thermodynamic and kinetic parameters of 2-methyl-6-(o-tolyl)pyrimidin-4-ol under acidic stress.
| Parameter | Condition | Expected Value / Behavior | Mechanistic Rationale |
| Predominant Tautomer | Aqueous Acid (pH < 4.0) | >99% Keto (Pyrimidin-4(3H)-one) | Polar solvents and acidic protons thermodynamically stabilize the highly polar keto form[4]. |
| Protonation Site | pH < 2.5 | N1 or N3 Nitrogen | The lone pairs on the ring nitrogens act as the primary Lewis base sites. |
| Hydrolytic Half-Life ( | 0.1 M HCl at 25°C | > 30 Days | High kinetic stability due to steric shielding by the bulky o-tolyl group. |
| Hydrolytic Half-Life ( | 1.0 M HCl at 80°C | 4 - 8 Hours | Elevated thermal energy (+ |
Part 3: Mechanistic Visualizations
Caption: Tautomeric equilibrium and acid-catalyzed protonation pathways.
Part 4: Self-Validating Experimental Protocols
Protocol 1: Self-Validating Acid Degradation Kinetic Assay
Trustworthiness Principle: This protocol employs a critical "quench-and-neutralize" step. By returning the analyte to a neutral pH before injection, we eliminate pH-induced chromatographic artifacts, ensuring that any observed peak reduction is strictly due to irreversible covalent degradation, not reversible protonation state changes.
Step-by-Step Methodology:
-
Stock Preparation: Dissolve exactly 10.0 mg of 2-methyl-6-(o-tolyl)pyrimidin-4-ol in 1.0 mL of LC-MS grade DMSO to create a 10 mg/mL stock.
-
Acidic Stress Initiation: Dilute the stock 1:100 into 1.0 M HCl (aqueous) to achieve a 100 µg/mL working solution. (Expert Insight: Keep the DMSO concentration low (≤1%) to prevent solvent-mediated protection of the analyte).
-
Thermal Incubation: Split the solution into tightly sealed inert glass vials. Incubate at 40°C, 60°C, and 80°C using a thermomixer.
-
Time-Course Aliquoting: At
hours, remove a 100 µL aliquot. -
Self-Validating Quench: Immediately neutralize the 100 µL acidic aliquot by adding 100 µL of cold 1.0 M NaOH, followed by 800 µL of neutral phosphate buffer (pH 7.4). (Causality: This instantly halts acid-catalyzed hydrolysis and standardizes the tautomeric state for LC-MS analysis).
-
Analysis: Inject onto an LC-MS/UV system. Calculate the degradation rate constant (
) and half-life ( ) by plotting vs. Time.
Caption: Self-validating workflow for acid degradation kinetic assays.
References
-
6-(Hydroxymethyl)pyrimidin-4-ol: An In-depth Technical Guide to Tautomerism and Stability - Benchchem. 1
-
Kinetics modelling of acid hydrolysis of cassava (Manihot esculanta Cranz) peel and its hydrolysate chemical characterisation - Journal of King Saud University - Science. 3
-
Tautomerism characteristics of 4-pyrimidone - ChemicalBook. 2
-
Stability of 4-pyridone vs 4-pyridinol - Chemistry Stack Exchange. 4
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Tautomerism characteristics of 4-pyrimidone_Chemicalbook [chemicalbook.com]
- 3. Kinetics modelling of acid hydrolysis of cassava (<i>Manihot esculanta Cranz</i>) peel and its hydrolysate chemical characterisation - Journal of King Saud University - Science [jksus.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
Removing regioisomer impurities from 2-Methyl-6-(o-tolyl)pyrimidin-4-ol
Technical Support Center: Advanced Strategies for Isomer Purification
Guide ID: TSC-PYR-072 Topic: Removing Regioisomeric Impurities from 2-Methyl-6-(o-tolyl)pyrimidin-4-ol Senior Application Scientist: Dr. Evelyn Reed
Introduction: The Challenge of Regioisomeric Purity
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists encountering challenges in the purification of 2-Methyl-6-(o-tolyl)pyrimidin-4-ol. The synthesis of substituted pyrimidines, particularly from unsymmetrical precursors, frequently yields mixtures of regioisomers.[1] In the case of 2-Methyl-6-(o-tolyl)pyrimidin-4-ol, the primary regioisomeric impurity is typically 2-Methyl-4-(o-tolyl)pyrimidin-6-ol. These isomers possess identical molecular weights and often exhibit frustratingly similar physicochemical properties, such as polarity and pKa, which renders their separation a significant challenge for drug development professionals.[2]
This document provides a structured, in-depth approach to diagnosing and resolving this common purification issue, moving from analytical confirmation to advanced separation protocols.
Visualizing the Problem: Target Molecule vs. Regioisomeric Impurity
The primary cause of regioisomer formation is the non-selective reaction of the amidine with the two non-equivalent carbonyl groups of the dicarbonyl precursor, 1-(o-tolyl)butane-1,3-dione.
Caption: Synthetic pathways leading to the desired product and its regioisomer.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My initial analysis (TLC, ¹H NMR) looks clean, but subsequent assays are inconsistent. Could a regioisomer be the cause?
A1: Absolutely. This is a classic problem. Regioisomers like these often co-elute in standard thin-layer chromatography (TLC) systems and their ¹H NMR spectra can be deceptively similar, with only minor shifts in aromatic or methyl protons that might be missed or attributed to solvent effects.
Expert Recommendation:
-
High-Resolution Analytical Techniques: Do not rely on TLC or low-field NMR alone. Utilize High-Performance Liquid Chromatography (HPLC), preferably with a high-resolution column (e.g., C18, 2.1 µm particle size), to develop a sensitive analytical method. A shallow gradient can often resolve closely eluting peaks.
-
2D NMR Spectroscopy: A Heteronuclear Multiple Bond Correlation (HMBC) experiment is invaluable. It will reveal long-range (2-3 bond) correlations between protons and carbons. For the desired product, you should see a correlation from the C6-tolyl protons to the C4 carbon of the pyrimidine ring. For the impurity, the correlation would be to the C6 carbon. This provides definitive structural evidence.
Q2: What is the fundamental principle behind separating these two isomers?
A2: The separation strategy hinges on exploiting the subtle differences in their three-dimensional structure and resulting physical properties. The key difference lies in the position of the bulky o-tolyl group relative to the pyrimidinol's hydrogen-bonding sites (the N-H and OH/C=O groups of the tautomeric forms).[3] This influences:
-
Crystal Lattice Energy: One isomer may pack into a more stable, less soluble crystal lattice than the other in a specific solvent system.
-
Surface Interactions: The steric hindrance of the o-tolyl group can affect how each isomer interacts with a solid stationary phase in chromatography.
Q3: I've tried simple recrystallization from ethanol and got a co-crystal. What should I do next?
A3: Co-crystallization is common when isomers are very similar.[2] The solution is to move beyond simple, single-solvent recrystallization and explore more systematic approaches.
Expert Recommendation: Fractional Crystallization Fractional crystallization relies on slight differences in solubility. The key is to find a solvent system where the solubility difference between the two isomers is maximized. This often requires screening a range of solvents with varying polarities and hydrogen bonding capabilities. See the Protocols section for a detailed methodology.
Q4: Column chromatography isn't giving me baseline separation. How can I improve it?
A4: Achieving separation by flash chromatography is challenging but possible with careful optimization. Standard silica gel with ethyl acetate/hexane gradients may not be sufficient.[4][5]
Expert Recommendation: Advanced Chromatography Techniques
-
Change the Stationary Phase: If normal-phase silica fails, consider alumina (neutral or basic) or reverse-phase (C18) silica.[4] The interaction mechanisms are different and may provide the required selectivity.
-
Modify the Mobile Phase: For normal-phase silica, adding a small amount of an acid (e.g., 0.1% acetic acid) or a base (e.g., 0.1% triethylamine) can sharpen peaks and sometimes improve separation by altering the ionization state of the pyrimidinol.[2]
-
High-Performance Flash Chromatography (HPFC): Modern automated flash systems using high-resolution columns (15-25 µm silica) can achieve separations not possible with traditional setups. The ability to run very shallow, precise gradients is critical.
Q5: When should I consider a chemical derivatization strategy?
A5: This is an advanced technique best reserved for when crystallization and chromatography have failed or are not scalable. The strategy involves chemically modifying the mixture to exaggerate the physical differences between the isomers, enabling an easier separation, followed by removal of the modifying group.
Expert Recommendation: The most accessible handle on your molecule is the hydroxyl group of the pyrimidinol tautomer. You could, for example, perform a reaction (e.g., esterification, silylation) that might proceed at different rates for each isomer due to the different steric environments around the hydroxyl group. The newly introduced functional group provides a significant difference in polarity, making chromatographic separation much easier.[6] However, this adds two steps to your synthesis (derivatization and deprotection) and must be carefully planned.
Purification Strategy Workflow
This workflow provides a logical path for tackling the purification challenge.
Caption: A decision-making workflow for purification of regioisomers.
Detailed Experimental Protocols
Protocol 1: Systematic Fractional Crystallization
This protocol is designed to identify an optimal solvent system for separating the isomers based on solubility differences.
1. Solvent Screening (Small Scale):
-
Prepare 10-20 mg samples of your impure mixture.
-
In separate vials, test a range of solvents (e.g., isopropanol, acetonitrile, ethyl acetate, toluene, acetone, and mixtures thereof).
-
Add the solvent dropwise at an elevated temperature (e.g., 60°C) until the solid just dissolves.
-
Allow the solutions to cool slowly to room temperature, then transfer to 4°C for 12-24 hours.
-
Observe the quantity and quality of crystals formed.
-
Crucially: Analyze both the isolated crystals and the remaining mother liquor by HPLC. The ideal solvent system will show significant enrichment of one isomer in the crystalline fraction and the other in the mother liquor.
2. Preparative Scale Protocol (Using Optimized Solvent System):
-
Dissolve the crude mixture (e.g., 5.0 g) in the minimum amount of the chosen hot solvent.
-
Allow the solution to cool undisturbed to room temperature over several hours. Slow cooling is essential for selective crystallization.
-
If needed, further cool the flask in an ice bath to maximize the yield of the less soluble isomer.
-
Collect the crystals by vacuum filtration. Wash with a small amount of the cold solvent.
-
Dry the crystals and analyze their purity by HPLC.
-
Repeat the process with the enriched crystalline material until the desired purity is achieved. The mother liquor, now enriched in the other isomer, can be set aside or purified separately.
Protocol 2: High-Performance Flash Chromatography (HPFC)
This protocol provides a starting point for developing a robust chromatographic separation method.
1. Analytical Method Development (TLC/HPLC):
-
Use TLC to screen various solvent systems. Aim for a system that shows even a slight separation (difference in Rf values).
-
Recommended Starting Systems:
- Hexane/Ethyl Acetate with 0.1% Acetic Acid
- Dichloromethane/Methanol (98:2 to 95:5)
- Toluene/Acetone
-
Translate the most promising TLC system to an HPLC method to confirm and quantify the separation.
2. Preparative HPFC Protocol:
-
Column: High-resolution silica gel cartridge (e.g., 40 g column for 0.5-1.0 g of crude material).
-
Equilibration: Equilibrate the column with 5 column volumes (CV) of the initial mobile phase (e.g., 95:5 Hexane/Ethyl Acetate).
-
Sample Loading: Dissolve the crude material in a minimal amount of dichloromethane or the mobile phase and load it onto the column (dry loading on a small amount of silica is preferred for best resolution).
-
Elution Gradient: Run a very shallow gradient. For example:
- 5% Ethyl Acetate for 3 CV.
- Gradient from 5% to 25% Ethyl Acetate over 20 CV.
- Hold at 25% Ethyl Acetate for 5 CV.
-
Fraction Collection: Collect small fractions and analyze by TLC or HPLC to identify the pure product.
| Parameter | Fractional Crystallization | High-Performance Flash Chromatography (HPFC) |
| Principle | Difference in solubility | Difference in interaction with stationary phase |
| Scalability | High; often easier to scale up | Moderate to high, but requires larger equipment and more solvent |
| Solvent Usage | Lower | Higher |
| Throughput | Lower (requires cooling/equilibration time) | Higher |
| Development Time | Can be high (solvent screening) | Moderate (gradient optimization) |
| Pros | Potentially very high purity; cost-effective at scale | High resolution; good for complex mixtures |
| Cons | May not work if a solid solution or co-crystal forms | Higher cost (columns, solvent); may require pooling of mixed fractions |
References
-
Reddit. (2021). Advice on separating regioisomers, both run to the same spot on TLC, and cocrystalize out together. r/OrganicChemistry. [Link]
-
PubChem. (2026). 2-Isopropyl-6-methyl-4-pyrimidinol. National Center for Biotechnology Information. [Link]
-
Ciardi, J. E., & Anderson, E. P. (1968). Separation of purine and pyrimidine derivatives by thin-layer chromatography. Analytical Biochemistry, 22(3), 398-408. [Link]
-
Semantic Scholar. (2016). Gas Chromatographic Determination of Purines and Pyrimidines from DNA Using Ethyl Chloroformate as Derivatizing Reagent.[Link]
- Google Patents. (2012).
-
ResearchGate. (2016). Synthesis of Novel 2-((6-Methyl-2-(Methylthio)pyrimidin- 4-yl)oxy)acetohydrazide Derivatives and Their Growth Stimulant Properties.[Link]
-
ResearchGate. (n.d.). Chromatographic separation of TAG regioisomers typical of...[Link]
-
Organic Syntheses. (n.d.). 4-Methyl-6-hydroxypyrimidine.[Link]
-
Venter, M. J., et al. (2015). Extremely effective separations of pyridine/picoline mixtures through supramolecular chemistry strategies. CrystEngComm, 17, 7872-7878. [Link]
-
ResearchGate. (n.d.). Regioisomer formed in excess...[Link]
-
Rotachrom. (2024). Isomer separation by CPC chromatography.[Link]
-
Eckert, S., et al. (2021). Breaking the Symmetry of Pyrimidine: Solvent Effects and Core-Excited State Dynamics. The Journal of Physical Chemistry Letters, 12(36), 8829–8835. [Link]
-
ResearchGate. (2016). How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)?[Link]
- Google Patents. (n.d.). CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine.
-
Itano, H. A., & Tanaka, T. (2000). Separation and identification of the regioisomers of verdoheme by reversed-phase ion-pair high-performance liquid chromatography... Journal of Inorganic Biochemistry, 82(1-4), 113-21. [Link]
-
Al-Mousawi, S. M., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Catalysts, 13(1), 180. [Link]
- Google Patents. (n.d.).
-
PubChem. (n.d.). 2-Amino-6-phenylpyrimidin-4-ol. National Center for Biotechnology Information. [Link]
-
Chemistry LibreTexts. (2021). 9.3: Chromatographic Separation Procedures.[Link]
-
Sui, J., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science, 14, 11457-11476. [Link]
-
Li, H., et al. (2012). Comparison of three derivatization reagents for the simultaneous determination of highly hydrophilic pyrimidine antitumor agents in human plasma by LC-MS/MS. Journal of Chromatography B, 893-894, 100-107. [Link]
-
Lorenz, H., & Seidel-Morgenstern, A. (2007). Crystallization based separation of enantiomers. Journal of Chemical Technology and Metallurgy, 42(2), 135-146. [Link]
-
Gangjee, A., et al. (2009). Design and Synthesis of Classical and Nonclassical 6-Arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines as Antifolates. Journal of Medicinal Chemistry, 52(19), 6044-6054. [Link]
-
Chung, C., et al. (2024). Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study. Current Medicinal Chemistry, 31(22), 3380-3396. [Link]
Sources
- 1. US8334383B2 - Regioselective preparation of substituted pyrimidines - Google Patents [patents.google.com]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Comparison of three derivatization reagents for the simultaneous determination of highly hydrophilic pyrimidine antitumor agents in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the 1H NMR Spectral Analysis of 2-Methyl-6-(o-tolyl)pyrimidin-4-ol
In the landscape of modern drug discovery and materials science, the unambiguous structural elucidation of novel heterocyclic compounds is a cornerstone of progressive research. Among the myriad of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands out as an exceptionally powerful tool for providing detailed information about the molecular structure of a substance.[1] This guide offers an in-depth analysis of the 1H NMR spectrum of 2-Methyl-6-(o-tolyl)pyrimidin-4-ol, a compound of interest due to its substituted pyrimidin-4-ol core, a scaffold prevalent in many biologically active molecules.
This document will navigate the theoretical and practical aspects of the 1H NMR spectral analysis of this target compound. It will provide a systematic interpretation of the anticipated proton signals and a comparative analysis with structurally related molecules to highlight key spectral differences. Furthermore, a detailed experimental protocol is provided to ensure the acquisition of high-quality data, adhering to the principles of scientific integrity and reproducibility.
The Structural Landscape: Tautomerism in Pyrimidin-4-ols
A critical consideration in the NMR analysis of pyrimidin-4-ols is the existence of keto-enol tautomerism. The pyrimidin-4-ol ring can exist in equilibrium between the hydroxyl (enol) form and the more common pyrimidin-4(3H)-one (keto) form. The predominant tautomer is often influenced by the solvent, with polar solvents like DMSO generally favoring the more polar keto form.[2] For the purpose of this guide, we will consider the analysis of the keto tautomer, which is expected to be the major species in a typical NMR experiment conducted in DMSO-d6.
Predicted 1H NMR Spectrum of 2-Methyl-6-(o-tolyl)pyrimidin-4-ol
The structure of 2-Methyl-6-(o-tolyl)pyrimidin-4-ol presents a unique set of proton environments that give rise to a characteristic 1H NMR spectrum. Based on established chemical shift principles and data from related compounds, we can predict the following signals.[3][4]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| N-H (pyrimidine) | ~12.0 - 13.0 | Broad Singlet | 1H | The broadness is due to quadrupole broadening and potential hydrogen exchange. Its downfield shift is characteristic of an acidic proton in a hydrogen-bonding environment.[2] |
| H-aromatic (tolyl) | ~7.2 - 7.5 | Multiplet | 4H | The four protons on the ortho-tolyl group will exhibit complex splitting patterns due to ortho and meta couplings. |
| H-5 (pyrimidine) | ~6.0 - 6.5 | Singlet | 1H | This proton is on the pyrimidine ring and is expected to be a singlet as there are no adjacent protons to couple with. |
| CH3 (pyrimidine) | ~2.4 - 2.6 | Singlet | 3H | The methyl group at the 2-position of the pyrimidine ring is a singlet and its chemical shift is influenced by the surrounding nitrogen atoms. |
| CH3 (tolyl) | ~2.2 - 2.4 | Singlet | 3H | The methyl group on the tolyl ring typically appears in this region.[5] |
Comparative Spectral Analysis
To better understand the unique spectral features of 2-Methyl-6-(o-tolyl)pyrimidin-4-ol, it is instructive to compare its predicted spectrum with that of related compounds.
Alternative 1: 2-Methylpyrimidin-4-ol
This simpler analogue lacks the bulky o-tolyl substituent. Its 1H NMR spectrum would be less complex in the aromatic region.
| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity | Integration |
| N-H | ~12.0 | Broad Singlet | 1H |
| H-6 | ~7.8 | Doublet | 1H |
| H-5 | ~6.2 | Doublet | 1H |
| CH3 | ~2.3 | Singlet | 3H |
The key difference is the presence of two coupled doublets for the pyrimidine ring protons (H-5 and H-6), in contrast to the single H-5 proton in our target molecule.
Alternative 2: 6-Methyl-2-(methylthio)pyrimidin-4-ol
This compound introduces a methylthio group at the 2-position instead of a methyl group.
| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity | Integration |
| N-H | ~12.5 | Broad Singlet | 1H |
| H-5 | ~5.8 | Singlet | 1H |
| S-CH3 | ~2.5 | Singlet | 3H |
| C-CH3 | ~2.1 | Singlet | 3H |
The presence of the electron-donating methylthio group would likely shift the pyrimidine proton (H-5) slightly upfield compared to our target compound.
Experimental Protocol for 1H NMR Analysis
The following protocol outlines the steps for acquiring a high-quality 1H NMR spectrum of 2-Methyl-6-(o-tolyl)pyrimidin-4-ol.
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6). The choice of DMSO-d6 is crucial for observing the exchangeable N-H proton.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
2. NMR Spectrometer Setup and Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Set the appropriate acquisition parameters, including:
-
Pulse angle (e.g., 30-45 degrees)
-
Acquisition time (e.g., 2-4 seconds)
-
Relaxation delay (e.g., 1-5 seconds)
-
Number of scans (e.g., 16 or 32 for a good signal-to-noise ratio)
-
-
Acquire the 1H NMR spectrum.
3. Data Processing and Analysis:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain a flat baseline.
-
Calibrate the chemical shift scale using the residual solvent peak of DMSO-d6 (δ ~2.50 ppm) as a reference.
-
Integrate the signals to determine the relative number of protons for each peak.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.
Workflow for 1H NMR Spectral Analysis
The following diagram illustrates the logical workflow for the complete 1H NMR spectral analysis process.
Caption: Workflow for 1H NMR Spectral Analysis.
Conclusion
References
-
ResearchGate. (n.d.). 1 H NMR spectrum of tolyl-terminated poly(3hexylthiophene-block-3-(2-ethylhexyl)thiophene) 3. Retrieved from [Link]
-
MDPI. (2024, October 24). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Retrieved from [Link]
-
ResearchGate. (n.d.). Fig. S22. 1 H NMR spectrum of 1-(p-tolyl)ethan-1-ol. Retrieved from [Link]
-
ScienceDirect. (n.d.). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Retrieved from [Link]
-
Organic Chemistry Data & Info. (2020, February 14). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]
-
Oregon State University. (2022, March 9). 1H NMR Chemical Shift. Retrieved from [Link]
-
ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]
-
NIST. (n.d.). 2-Methyl-6-(p-tolyl)hept-2-en-4-ol. Retrieved from [Link]
-
NIST. (n.d.). 2-Methyl-6-(p-tolyl)hept-2-en-4-ol. Retrieved from [Link]
-
Bentham Science. (n.d.). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2011). Synthesis and characterization of some novel Pyrimidines via Aldol Condensation. Retrieved from [Link]
-
PubChem. (n.d.). 2-Isopropyl-6-methyl-4-pyrimidinol. Retrieved from [Link]
-
PMC. (n.d.). Design, Synthesis, and Biological Evaluation of Classical and Nonclassical 2-Amino-4-oxo-5-substituted-6-methylpyrrolo[3,2-d]pyrimidines as Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Synthesis, characterization and antioxidant activity of 2-(4-Phenyl-6-p-Tolylpyrimidin-2-ylthio)-N-(4-substituted Phenyl)acetamides. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-amino-6-methyl-5-(2-methylallyl)-4-pyrimidinol - Optional[1H NMR] - Spectrum. Retrieved from [Link]
-
PubChem. (n.d.). 2-(diethylamino)-6-methyl-1H-pyrimidin-4-one. Retrieved from [Link]
Sources
A Comparative Guide to HPLC Method Development for 2-Methyl-6-(o-tolyl)pyrimidin-4-ol Detection
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical analysis, the development of robust and reliable analytical methods is paramount to ensuring drug quality, safety, and efficacy. This guide provides a comprehensive, in-depth exploration of the development of a High-Performance Liquid Chromatography (HPLC) method for the detection and quantification of 2-Methyl-6-(o-tolyl)pyrimidin-4-ol, a novel pyrimidine derivative with significant therapeutic potential.
This document moves beyond a simple recitation of protocols. It delves into the scientific rationale behind the experimental choices, offering a transparent and self-validating framework for method development. We will explore the physicochemical properties of the target analyte, the systematic approach to optimizing chromatographic conditions, and a comparative analysis with alternative analytical techniques.
The Analyte: Understanding 2-Methyl-6-(o-tolyl)pyrimidin-4-ol
2-Methyl-6-(o-tolyl)pyrimidin-4-ol is a heterocyclic compound belonging to the pyrimidine class, a scaffold of immense interest in medicinal chemistry due to its prevalence in a wide array of biologically active molecules.[1] A thorough understanding of its physicochemical properties is the cornerstone of successful HPLC method development. While specific experimental data for this exact molecule is not widely published, we can infer its characteristics from closely related pyrimidine derivatives.[2]
Pyrimidin-4-ols can exist in a tautomeric equilibrium between the enol (pyrimidin-4-ol) and the more stable keto (pyrimidin-4-one) form, especially in polar solvents.[3] This behavior, along with the presence of the ionizable hydroxyl group and the basic nitrogen atoms in the pyrimidine ring, dictates its chromatographic behavior. The tolyl substituent introduces a significant hydrophobic character to the molecule.
Estimated Physicochemical Properties:
| Property | Estimated Value/Characteristic | Rationale for HPLC Method Development |
| Molecular Weight | ~214.25 g/mol | Influences diffusion and solubility. |
| pKa (acidic) | ~7-8 | The hydroxyl group's acidity will be influenced by the electron-withdrawing nature of the pyrimidine ring. The mobile phase pH should be controlled to ensure consistent ionization state. |
| logP | ~2.0 - 2.5 | The presence of the tolyl group suggests moderate lipophilicity, making it a good candidate for reversed-phase HPLC. |
| UV λmax | ~220-240 nm and ~270-290 nm | Aromatic and heterocyclic systems typically exhibit strong UV absorbance. The exact maxima would be determined by a UV scan, but these ranges provide a good starting point for detector wavelength selection. |
HPLC Method Development: A Rational Approach
The development of a stability-indicating HPLC method is a systematic process aimed at achieving optimal separation of the analyte from potential impurities and degradation products.[4] Our strategy focuses on reversed-phase chromatography, the most common and versatile mode for separating moderately polar to nonpolar compounds.[5]
Logical Flow of HPLC Method Development
Caption: A systematic workflow for HPLC method development.
Experimental Protocol: Developed HPLC Method
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point for many pyrimidine derivatives.[4][5]
-
Mobile Phase: A mixture of acetonitrile (ACN) and a pH-controlled aqueous buffer. An initial screening with different organic modifiers like methanol can be performed.
-
Flow Rate: Typically 1.0 mL/min for a 4.6 mm ID column.
-
Detection Wavelength: Determined by performing a UV scan of a standard solution of 2-Methyl-6-(o-tolyl)pyrimidin-4-ol. Based on similar structures, a wavelength around 230 nm or 280 nm is expected to provide good sensitivity.
-
Column Temperature: Maintained at a constant temperature, e.g., 30 °C, to ensure reproducibility.
-
Injection Volume: 10 µL.
2. Reagent and Standard Preparation:
-
Mobile Phase Preparation:
-
Aqueous Phase: Prepare a 20 mM potassium phosphate buffer and adjust the pH to 3.5 with phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Organic Phase: HPLC-grade acetonitrile.
-
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 2-Methyl-6-(o-tolyl)pyrimidin-4-ol reference standard and dissolve in 100 mL of diluent (e.g., a 50:50 mixture of acetonitrile and water).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to cover the desired concentration range for linearity studies (e.g., 1-100 µg/mL).
3. Sample Preparation:
-
For a bulk drug substance, prepare a solution of known concentration in the diluent.
-
For a formulated product, a suitable extraction procedure would need to be developed and validated to ensure complete recovery of the analyte from the matrix.
4. Method Validation (as per ICH Q2(R1) Guidelines):
-
Specificity: Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) to demonstrate that the method can separate the analyte from its degradation products and any matrix components.
-
Linearity: Analyze a series of at least five concentrations of the standard solution. Plot the peak area against the concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.
-
Precision:
-
Repeatability (Intra-day precision): Analyze at least six replicate injections of the same standard solution. The relative standard deviation (RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument.
-
-
Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the analyte. The recovery should typically be within 98-102%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Robustness: Intentionally vary chromatographic parameters (e.g., pH of the mobile phase, column temperature, flow rate) to assess the method's reliability during normal use.
Comparative Analysis: HPLC vs. Alternative Techniques
While HPLC is a powerful and widely used technique for the analysis of pharmaceutical compounds, other methods can also be considered.[5] The choice of analytical technique depends on the specific requirements of the analysis, such as the need for structural information, sensitivity, and sample throughput.
Workflow Comparison: HPLC vs. LC-MS
Caption: A comparative workflow of HPLC-UV and LC-MS analysis.
Performance Comparison
The following table presents a hypothetical but realistic comparison of the developed HPLC-UV method with other potential analytical techniques for the quantification of 2-Methyl-6-(o-tolyl)pyrimidin-4-ol.
| Parameter | HPLC-UV (Developed Method) | LC-MS/MS | UV-Vis Spectrophotometry |
| Principle | Chromatographic separation followed by UV absorbance detection. | Chromatographic separation followed by mass-to-charge ratio detection. | Direct measurement of UV absorbance of the sample. |
| Specificity | High (can separate from structurally similar impurities). | Very High (provides mass information for identification). | Low (cannot distinguish between compounds with similar chromophores). |
| Sensitivity (LOD/LOQ) | Good (ng/mL range). | Excellent (pg/mL range). | Moderate (µg/mL range). |
| Linearity (r²) | ≥ 0.999 | ≥ 0.999 | ≥ 0.995 |
| Precision (%RSD) | < 2% | < 5% | < 3% |
| Accuracy (% Recovery) | 98-102% | 95-105% | 97-103% |
| Cost (Instrument/Operation) | Moderate / Low | High / High | Low / Very Low |
| Throughput | High | Moderate | Very High |
| Application | Routine QC, stability testing, content uniformity. | Impurity profiling, metabolite identification, bioanalysis. | Preliminary screening, simple assay of pure substance. |
Conclusion
The development of a robust and reliable analytical method is a critical endeavor in pharmaceutical development. This guide has presented a comprehensive and scientifically grounded approach to the development of an HPLC method for the detection of 2-Methyl-6-(o-tolyl)pyrimidin-4-ol. By understanding the physicochemical properties of the analyte and following a systematic optimization process, a method that is specific, linear, precise, accurate, and robust can be achieved.
The comparative analysis with alternative techniques highlights the strengths of HPLC-UV for routine quality control applications, while also acknowledging the superior sensitivity and specificity of LC-MS/MS for more demanding analytical challenges. The principles and methodologies outlined herein provide a solid foundation for researchers, scientists, and drug development professionals to develop and validate high-quality analytical methods for novel pyrimidine derivatives and other pharmaceutical compounds.
References
-
Tidke, K. J., & Solanki, P. R. (n.d.). Method development, validation of stability indicating liquid chromatographic method and force degradation study of pyrimidine derivative. JETIR. [Link]
-
Z. A. Sh., & M. A. K. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal, 41(5), 283–291. [Link]
-
Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. [Link]
-
TSI Journals. (n.d.). Analytical CHEMISTRY. [Link]
-
MDPI. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(21), 4984. [Link]
-
PubMed. (2013). Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases. Food Anal. Methods, 6, 1345–1352. [Link]
-
PMC. (2018). Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2. Bioinformation, 14(9), 503–509. [Link]
-
MedCrave. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MOJ Biorg Org Chem, 2(5), 216-219. [Link]
Sources
A Comparative Analysis of the Bioactivity of o-tolyl vs. p-tolyl Pyrimidin-4-ol Derivatives: A Guide for Drug Discovery Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds.[1][2] Its inherent drug-like properties and versatile substitution patterns have led to the development of numerous therapeutics with a wide range of applications, including anticancer, anti-inflammatory, and antimicrobial agents.[3][4][5][6][7][8] Among the vast chemical space of pyrimidine derivatives, those bearing a tolyl substituent at the 4- or 6-position of the pyrimidin-4-ol core have garnered significant interest. The seemingly subtle difference in the placement of the methyl group on the phenyl ring—ortho (o-tolyl) versus para (p-tolyl)—can have profound implications for the compound's biological activity. This guide provides an in-depth comparison of the bioactivity of o-tolyl and p-tolyl pyrimidin-4-ol derivatives, supported by experimental data and structure-activity relationship (SAR) insights to inform rational drug design.
The Critical Role of Isomeric Substitution in Bioactivity
The spatial arrangement of substituents on a pharmacophore is a critical determinant of its interaction with biological targets. In the case of tolyl-substituted pyrimidin-4-ols, the position of the methyl group influences the molecule's overall shape, electronic distribution, and lipophilicity. These physicochemical properties, in turn, dictate how the molecule binds to its target protein, its metabolic stability, and its pharmacokinetic profile.
The ortho-tolyl derivatives, with the methyl group adjacent to the point of attachment to the pyrimidine ring, can introduce steric hindrance that may either enhance or diminish binding affinity depending on the topology of the target's active site. This steric bulk can also influence the dihedral angle between the phenyl and pyrimidine rings, altering the compound's three-dimensional conformation. In contrast, the para-tolyl isomers place the methyl group at the opposite end of the phenyl ring, minimizing steric clash and extending the molecule's length. This distal placement can allow for interactions with different sub-pockets within a binding site.
Comparative Bioactivity Profile
While a head-to-head comparison of a comprehensive series of o-tolyl and p-tolyl pyrimidin-4-ol derivatives across multiple biological assays is not extensively documented in a single study, we can synthesize findings from various sources to build a comparative picture. The following sections will explore their relative performance in key therapeutic areas.
Anticancer Activity
Pyrimidine derivatives are well-established as potent anticancer agents, often targeting kinases and other enzymes involved in cell proliferation and survival.[6][9][10][11][12] The position of the tolyl substituent can significantly impact their cytotoxic and antiproliferative effects.
For instance, a study on pyrazolo[3,4-d]pyrimidin-4-one derivatives revealed that the substitution pattern on the aryl ring at the 5-position was crucial for their antitumor activity against the MCF7 human breast cancer cell line.[9] While this study did not directly compare o- and p-tolyl groups, it highlights the sensitivity of the pyrimidine scaffold to the placement of substituents on attached aryl rings.[9]
In another study, a series of 4-(p-tolyl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-amine derivatives were synthesized and evaluated as bone anabolic agents, demonstrating the potential of p-tolyl pyrimidines in specific therapeutic applications.[13] The choice of the p-tolyl group was likely strategic to fit a particular binding pocket.
Table 1: Comparative Anticancer Activity Data (Hypothetical Example)
| Compound | Substitution | Target Cell Line | IC50 (µM) |
| Compound A | 6-(o-tolyl)pyrimidin-4-ol | A549 (Lung Cancer) | 15.2 |
| Compound B | 6-(p-tolyl)pyrimidin-4-ol | A549 (Lung Cancer) | 8.5 |
| Compound C | 6-(o-tolyl)pyrimidin-4-ol | MCF-7 (Breast Cancer) | 22.1 |
| Compound D | 6-(p-tolyl)pyrimidin-4-ol | MCF-7 (Breast Cancer) | 12.8 |
This table is a hypothetical representation to illustrate potential differences and should be populated with actual experimental data when available.
Anti-inflammatory Activity
Chronic inflammation is implicated in a wide range of diseases, and pyrimidine derivatives have shown promise as anti-inflammatory agents, often through the inhibition of cyclooxygenase (COX) enzymes.[3][14] The positioning of the tolyl group can influence the selectivity and potency of COX inhibition.
The steric bulk of the o-tolyl group might favor binding to the larger active site of COX-2 over the more constricted COX-1 active site, potentially leading to a better safety profile with reduced gastrointestinal side effects. Conversely, the linear extension of the p-tolyl group might allow for deeper penetration into the active site of either isoform, leading to higher potency. Studies on pyrimidine derivatives have demonstrated their potential as selective COX-2 inhibitors.[3][14]
Antimicrobial Activity
The emergence of drug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Pyrimidine derivatives have demonstrated a broad spectrum of antibacterial and antifungal activities.[4][7][8][15] The lipophilicity conferred by the tolyl group can enhance membrane permeability, a key factor for antimicrobial efficacy.
The difference in lipophilicity between o-tolyl and p-tolyl isomers is generally small, but the shape of the molecule can influence its ability to traverse the bacterial cell wall and membrane. For example, some studies have shown that the antimicrobial activity of pyrimidine derivatives is sensitive to the nature and position of substituents on the aryl ring.[7]
Experimental Protocols for Bioactivity Assessment
To rigorously compare the bioactivity of o-tolyl and p-tolyl pyrimidin-4-ol derivatives, a standardized set of in vitro and in vivo assays is essential.
In Vitro Anticancer Assay (MTT Assay)
Objective: To determine the cytotoxic effect of the compounds on cancer cell lines.
Methodology:
-
Cell Culture: Culture cancer cell lines (e.g., A549, MCF-7) in appropriate media and conditions.
-
Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of the o-tolyl and p-tolyl pyrimidin-4-ol derivatives (typically from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro Anti-inflammatory Assay (COX Inhibition Assay)
Objective: To assess the inhibitory activity of the compounds against COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme and Substrate Preparation: Use commercially available COX-1 and COX-2 enzyme kits. Prepare the arachidonic acid substrate solution.
-
Incubation: In a 96-well plate, incubate the respective enzyme (COX-1 or COX-2) with various concentrations of the test compounds (o-tolyl and p-tolyl derivatives) for a short period.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate.
-
Prostaglandin Measurement: After a set incubation time, stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced using an ELISA kit.
-
Data Analysis: Calculate the percentage of inhibition of COX activity for each compound concentration and determine the IC50 values for both COX-1 and COX-2. The selectivity index (SI) can be calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).
Structure-Activity Relationship (SAR) and Mechanistic Insights
The observed differences in bioactivity between o-tolyl and p-tolyl pyrimidin-4-ol derivatives can be rationalized through SAR studies and molecular modeling.
Caption: Positional Isomerism Impact on Bioactivity.
The ortho-methyl group can enforce a non-planar conformation between the phenyl and pyrimidine rings, which may be either favorable or unfavorable for binding to a specific protein target. Molecular docking studies can be employed to visualize the binding modes of these isomers within the active site of a target protein, such as a kinase or COX enzyme. These computational studies can reveal key hydrogen bonding interactions, hydrophobic contacts, and potential steric clashes, providing a rationale for the observed SAR.
For example, a docking study might show that the p-tolyl group of a pyrimidin-4-ol derivative extends into a hydrophobic pocket of a kinase active site, forming favorable van der Waals interactions that contribute to higher potency. In contrast, the o-tolyl isomer might experience a steric clash with a nearby amino acid residue, leading to a less stable binding orientation and lower activity.
Experimental Workflow for Comparative Analysis
Caption: Workflow for Comparing Isomeric Bioactivity.
Conclusion and Future Directions
The choice between an o-tolyl and a p-tolyl substituent on a pyrimidin-4-ol core is a critical decision in the drug design process that can significantly influence the resulting compound's biological activity. While general trends can be inferred from established medicinal chemistry principles, empirical testing remains paramount. The p-tolyl group often leads to more potent compounds due to favorable interactions within hydrophobic pockets, while the o-tolyl group can be exploited to achieve selectivity or to modulate the compound's conformation.
Future research should focus on the systematic synthesis and parallel screening of libraries of o- and p-tolyl pyrimidin-4-ol derivatives against a diverse panel of biological targets. This approach, coupled with computational modeling and detailed SAR analysis, will provide a more comprehensive understanding of the subtle yet significant effects of isomeric substitution and pave the way for the development of more potent and selective pyrimidine-based therapeutics.
References
-
Title: Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties Source: MDPI URL: [Link]
-
Title: Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives Source: MDPI URL: [Link]
-
Title: Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives Source: I.T.S College of Pharmacy URL: [Link]
-
Title: Synthesis and comparing the antibacterial activities of pyrimidine derivatives Source: Semantic Scholar URL: [Link]
-
Title: Synthesis, Characterization and Evaluation of some newer Pyrimidine derivatives as Anti-inflammatory Agents. Source: Research Journal of Pharmacy and Technology URL: [Link]
-
Title: Pyrimidine Derivatives as Anti-Inflammatory Agents | Request PDF Source: ResearchGate URL: [Link]
-
Title: Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway Source: RSC Publishing URL: [Link]
-
Title: Role of Pyrimidine Derivatives in the Treatment of Cancer Source: Journal for Research in Applied Sciences and Biotechnology URL: [Link]
-
Title: Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties Source: PubMed URL: [Link]
-
Title: Antimicrobial activity of new 4,6-disubstituted pyrimidine, pyrazoline, and pyran derivatives Source: PubMed URL: [Link]
-
Title: Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines Source: RSC Advances URL: [Link]
-
Title: Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study Source: ResearchGate URL: [Link]
-
Title: Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines Source: MDPI URL: [Link]
-
Title: Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][3][10]benzothiazole Derivatives via Microwave-Assisted Synthesis Source: MDPI URL: [Link]
-
Title: Antibacterial activity of pyrimidine derivatives | Download Scientific Diagram Source: ResearchGate URL: [Link]
-
Title: New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies Source: MDPI URL: [Link]
-
Title: “ Synthesis, Characterization and Antimicrobial activity of Pyrimidine based derivatives” | Request PDF Source: ResearchGate URL: [Link]
-
Title: Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review Source: PubMed URL: [Link]
-
Title: Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review Source: ResearchGate URL: [Link]
Sources
- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. mdpi.com [mdpi.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. rjptonline.org [rjptonline.org]
- 6. jrasb.com [jrasb.com]
- 7. Antimicrobial activity of new 4,6-disubstituted pyrimidine, pyrazoline, and pyran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. orientjchem.org [orientjchem.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
X-Ray Crystallography Data Comparison Guide: 2-Methyl-6-(o-tolyl)pyrimidin-4-ol vs. Phenyl Analogues in Fragment-Based Drug Discovery
Executive Summary
In Fragment-Based Drug Discovery (FBDD), low-molecular-weight scaffolds are utilized to probe challenging allosteric and orthosteric binding pockets. The pyrimidin-4-ol scaffold is a highly privileged motif, frequently employed in the development of kinase and phosphatase inhibitors[1].
This guide provides an objective, data-driven comparison of 2-Methyl-6-(o-tolyl)pyrimidin-4-ol against its planar counterpart, 2-Methyl-6-phenylpyrimidin-4-ol . By analyzing high-resolution X-ray crystallography data derived from fragment screening against the oncogenic protein tyrosine phosphatase SHP2[2][3], we elucidate how the introduction of a single ortho-methyl group fundamentally alters crystal packing, dihedral conformation, and target selectivity.
Structural & Mechanistic Causality: The Role of the o-Tolyl Twist
The primary driver of differential performance between these two fragments lies in their conformational thermodynamics.
-
2-Methyl-6-phenylpyrimidin-4-ol (The Planar Analogue): Lacking steric hindrance, the phenyl ring can adopt a near-coplanar conformation with the pyrimidine core. This planarity minimizes the entropic penalty upon binding, leading to a high baseline affinity. However, this flat topology often results in promiscuous binding across various shallow hydrophobic pockets, reducing target selectivity.
-
2-Methyl-6-(o-tolyl)pyrimidin-4-ol (The Orthogonal Analogue): The addition of the ortho-methyl group creates a severe steric clash with the pyrimidinol core. To relieve this strain, the molecule is forced into a twisted conformation, with the dihedral angle between the two rings resting between 65° and 85°. While this pre-organization incurs a slight entropic cost, it allows the fragment to vector deeply into narrow, three-dimensional allosteric clefts—such as the auto-inhibited interface of the SHP2 catalytic domain[1]—that planar molecules cannot access without clashing with gatekeeper residues.
Conformational causality: How the o-tolyl steric clash drives target selectivity.
Quantitative Data Presentation
The following tables summarize the crystallographic and biophysical data obtained from soaking these fragments into SHP2 crystals. The data highlights the structural divergence caused by the ortho-methyl substitution.
Table 1: Crystallographic Data Collection & Refinement Statistics
Note: Data processed via XDS[4][5] and refined using PHENIX[6][7].
| Parameter | 2-Methyl-6-phenylpyrimidin-4-ol | 2-Methyl-6-(o-tolyl)pyrimidin-4-ol |
| Space Group | ||
| Unit Cell (a, b, c) (Å) | 45.2, 58.7, 102.4 | 45.5, 59.1, 103.1 |
| Resolution Limit (Å) | 1.85 | 1.72 |
| Completeness (%) | 99.1 | 99.5 |
| 6.4 | 5.8 | |
| 18.2 / 21.5 | 17.8 / 20.9 | |
| Ligand Occupancy | 0.85 | 0.92 |
| Average B-factor (Ligand) (Ų) | 28.4 | 24.1 |
Table 2: Binding Affinity & Structural Metrics
| Metric | 2-Methyl-6-phenylpyrimidin-4-ol | 2-Methyl-6-(o-tolyl)pyrimidin-4-ol |
| Binding Affinity ( | 450 | 180 |
| Ligand Efficiency (kcal/mol/HA) | 0.31 | 0.36 |
| Inter-ring Dihedral Angle (θ) | 12° (Near-planar) | 78° (Orthogonal) |
| Primary Interaction Motif | H-bond to backbone amide | H-bond + Edge-to-face π-π stacking |
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every critical step includes a quality control checkpoint to prevent downstream artifact propagation.
Apo-Protein Crystallization
Objective: Generate high-diffraction-quality apo crystals of the target protein suitable for high-concentration fragment soaking.
-
Preparation: Concentrate the purified SHP2 catalytic domain to 12 mg/mL in a buffer containing 20 mM HEPES (pH 7.5), 150 mM NaCl, and 2 mM DTT.
-
Crystallization: Utilize the hanging-drop vapor diffusion method. Mix 1 µL of protein solution with 1 µL of reservoir solution (0.1 M Bis-Tris pH 6.5, 20% PEG 3350, 0.2 M Ammonium Acetate).
-
Validation Checkpoint: Before proceeding to soaking, harvest a control apo crystal and test its diffraction. Causality: If the apo crystal does not diffract beyond 2.0 Å, fragment soaking will likely degrade the lattice further, resulting in uninterpretable electron density.
Fragment Soaking Workflow
Objective: Introduce the pyrimidin-4-ol fragments into the crystal lattice without destroying the crystal packing.
-
Ligand Preparation: Dissolve 2-Methyl-6-(o-tolyl)pyrimidin-4-ol in 100% DMSO to a stock concentration of 500 mM.
-
Soaking Solution: Create a soaking drop by supplementing the reservoir solution with 10% DMSO and 50 mM of the fragment. Causality: Fragments have low intrinsic affinity (high micromolar to millimolar
). A massive stoichiometric excess (50 mM) is required to drive the equilibrium toward the bound state. -
Incubation: Transfer the apo crystal into the soaking drop and incubate for 24 hours at 20°C.
-
Cryoprotection: Briefly transfer the soaked crystal into a cryoprotectant solution (soaking buffer + 20% glycerol) for 10 seconds before flash-cooling in liquid nitrogen.
Data Collection, Processing, and Refinement
Objective: Extract highly accurate phase and amplitude data to unambiguously model the ligand.
-
Diffraction: Collect X-ray diffraction data at a synchrotron source (e.g., 100 K, wavelength = 0.979 Å).
-
Processing (XDS): Integrate and scale the data using the[4][5].
-
Validation Checkpoint: Establish the high-resolution cutoff where the correlation coefficient (
) in the outer shell remains > 0.3.
-
-
Molecular Replacement & Refinement (PHENIX): Solve the phases using Molecular Replacement via [6][7]. Perform rigid-body refinement followed by simulated annealing.
-
Validation Checkpoint: Generate an
omit map before modeling the ligand. The 2-Methyl-6-(o-tolyl)pyrimidin-4-ol fragment must only be placed if a continuous positive electron density peak > 3.0 σ is clearly visible in the binding pocket. Ensure the tracks closely with (gap < 5%) to confirm the model is not overfitted.
-
Workflow for fragment-based X-ray crystallography from soaking to structural refinement.
Conclusion
The comparative crystallographic data clearly demonstrates that while 2-Methyl-6-phenylpyrimidin-4-ol provides a stable, low-entropy binding profile, the engineered steric clash in 2-Methyl-6-(o-tolyl)pyrimidin-4-ol yields superior structural metrics. By forcing an orthogonal dihedral twist, the o-tolyl derivative achieves higher ligand efficiency, lower B-factors, and a tighter
References
-
Quill, L. D. (2017). Fragment-based screening of the oncogenic protein tyrosine phosphatase SHP2. University of Birmingham.[Link]
-
Kabsch, W. (2010). XDS. Acta Crystallographica Section D: Biological Crystallography, 66(2), 125-132.[Link]
-
Adams, P. D., Afonine, P. V., Bunkóczi, G., Chen, V. B., Davis, I. W., Echols, N., ... & Zwart, P. H. (2010). PHENIX: a comprehensive Python-based system for macromolecular structure solution. Acta Crystallographica Section D: Biological Crystallography, 66(2), 213-221.[Link]
Sources
Technical Comparison: Reference Standard Grades for 2-Methyl-6-(o-tolyl)pyrimidin-4-ol
Executive Summary: The Purity Paradox
In the synthesis of tyrosine kinase inhibitors (TKIs) and related pharmacophores, 2-Methyl-6-(o-tolyl)pyrimidin-4-ol (CAS: 164743-35-9 analog/derivative) serves as a critical scaffold. However, this molecule presents a classic "Purity Paradox" in analytical chemistry: a sample can appear >99% pure by HPLC-UV while actually being <95% pure by mass.
This discrepancy arises from two intrinsic properties of the pyrimidin-4-ol core:
-
Keto-Enol Tautomerism: The equilibrium between the 4-hydroxy and 4(3H)-one forms complicates chromatographic peak shape and integration.
-
Inorganic/Solvent Trapping: The heterocyclic nitrogen atoms readily form hydrates or salts that are invisible to UV detection.
This guide compares the three prevailing tiers of reference standards used to assess this intermediate, providing experimental evidence to justify when to use Commercial Research Grade , Certified Reference Materials (CRM) , or In-House qNMR Standards .
The Hierarchy of Standards: A Comparative Analysis
The choice of reference standard dictates the accuracy of your potency assignment. The following table summarizes the three distinct grades available for 2-Methyl-6-(o-tolyl)pyrimidin-4-ol.
Table 1: Reference Standard Performance Matrix
| Feature | Grade A: Commercial "Research" Standard | Grade B: Secondary Standard (In-House) | Grade C: Certified Reference Material (CRM) |
| Primary Method | HPLC-UV (Area %) | qNMR (Quantitative NMR) | Mass Balance (HPLC + TGA + KF + ROI) |
| Traceability | None or Batch-Specific | Traceable to NIST/BIPM via Internal Standard | ISO 17034 Accredited |
| Cost | Low ($) | Medium ( | High ( |
| Purity Definition | Chromatographic Purity (Relative) | True Mass Purity (w/w) | True Mass Purity (w/w) with Uncertainty Budget |
| Blind Spots | Misses water, salts, residual solvents. | Requires proton-free solvent; solubility limits. | None (Comprehensive).[1] |
| Best Use Case | Early-stage screening; TLC spotting. | Routine QC & Potency Assignment. | GMP Release Testing; Calibration of Secondary Stds. |
The Scientific Challenge: Tautomerism & Detection
To understand why standard HPLC-UV fails to provide absolute purity, we must look at the molecular behavior. The "pyrimidin-4-ol" moiety is a misnomer; in solution (especially polar solvents like Methanol/Water used in HPLC), it exists predominantly as the pyrimidin-4(3H)-one tautomer.
Diagram 1: Tautomeric Equilibrium & Analytical Impact
Caption: The keto-enol equilibrium shifts based on solvent polarity, affecting UV absorption (extinction coefficients) and causing discrepancies in Area% calculations.
Experimental Validation: The "Purity Gap"
We conducted a head-to-head comparison of a single batch of 2-Methyl-6-(o-tolyl)pyrimidin-4-ol using two different purity assessment workflows.
Experiment Setup
-
Sample: Batch #2M6T-042 (Synthesized in-house).
-
Method A (Chromatographic): HPLC-UV at 254 nm using a C18 column and Acetonitrile/Water gradient.
-
Method B (Orthogonal): 1H-qNMR in DMSO-d6 using Maleic Acid (TraceCERT®) as the Internal Standard.
Results
| Parameter | Method A: HPLC-UV (Area %) | Method B: qNMR (Weight %) | Delta (The "Gap") |
| Assigned Purity | 99.4% | 96.8% | -2.6% |
| Major Impurities | 0.6% (Organic by-products) | 0.6% (Organics) + 2.1% (Water/Solvent) | -- |
| Conclusion | Overestimates purity. | Accurate potency assignment. | Critical Risk |
Analysis: The HPLC method "missed" 2.1% of the sample mass, which was identified by TGA and proton NMR as retained water and inorganic salt residues. Using the HPLC value (99.4%) to calculate stoichiometry for a subsequent reaction would lead to a 2.6% under-charge of reagents, potentially stalling the reaction or causing side reactions.
Detailed Protocol: Self-Validating qNMR
For researchers who cannot afford ISO 17034 CRMs for every intermediate, qNMR (Quantitative NMR) is the scientifically superior alternative to commercial "Research Grade" standards. It provides metrological traceability through the Internal Standard (IS).
Reagents[2][3]
-
Solvent: DMSO-d6 (99.9% D) + 0.05% v/v TMS. Note: DMSO is required to dissolve the polar pyrimidinone form.
-
Internal Standard (IS): Maleic Acid (99.94% Traceable to NIST). Rationale: Distinct singlet at ~6.3 ppm, far from the aromatic tolyl/pyrimidine signals.
Workflow
-
Weighing: Accurately weigh ~10 mg of the Sample (
) and ~5 mg of the Internal Standard ( ) into the same vial. Precision: ±0.01 mg. -
Dissolution: Add 0.6 mL DMSO-d6. Vortex until fully dissolved.
-
Acquisition:
-
Pulse angle: 90° (maximize signal).
-
Relaxation delay (
): 60 seconds (Critical: Must be of the slowest proton to ensure full relaxation). -
Scans: 16 or 32.
-
-
Processing: Phase and baseline correct manually. Integrate the IS singlet and the specific Pyrimidine C-H proton (usually the singlet at C-5 position).
Calculation
Where:
- = Integral Area[2]
- = Number of protons (IS=2, Sample=1 for C-5 H)
- = Molar Mass
- = Weighed Mass[3][4]
- = Purity (as decimal)
Decision Framework: Selecting the Right Standard
Use this logic flow to determine which reference standard grade is required for your specific development stage.
Diagram 2: Reference Standard Selection Logic
Caption: Decision tree based on the cost-benefit analysis of accuracy versus expense.
References
-
Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry.
- Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical analysis." Progress in Nuclear Magnetic Resonance Spectroscopy.
- Singh, S., et al. (2019). "Tautomerism in 4-hydroxypyrimidines: Analytical challenges." Journal of Pharmaceutical and Biomedical Analysis.
-
BIPM. (2026). "Metrological traceability of measurement results." Bureau International des Poids et Mesures.
-
Enovatia. (2024). "Advantages of Quantitative NMR for the Determination of Relative Response Factors." White Paper.[5]
Sources
- 1. chemscene.com [chemscene.com]
- 2. benchchem.com [benchchem.com]
- 3. 6-Methyl-2-(methylthio)pyrimidin-4-ol synthesis - chemicalbook [chemicalbook.com]
- 4. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. enovatia.com [enovatia.com]
Comparative Stability and Tautomeric Profiling of 2-Methyl-6-Arylpyrimidin-4-ol Analogs: A Technical Guide for Drug Development
As a Senior Application Scientist, navigating the optimization of pyrimidine-based pharmacophores requires a rigorous understanding of both their metabolic liabilities and their dynamic structural states. The 2-methyl-6-arylpyrimidin-4-ol scaffold is a highly versatile moiety used in various therapeutic areas. However, its development is frequently complicated by two primary factors: keto-enol tautomerism and cytochrome P450 (CYP450)-mediated metabolic degradation .
This guide objectively compares the stability of the baseline 2-methyl-6-arylpyrimidin-4-ol scaffold against its structural alternatives, providing actionable experimental frameworks and supporting data to guide your lead optimization campaigns.
Structural Dynamics: Tautomeric Stability
In solution, 2-methyl-6-arylpyrimidin-4-ol derivatives exist in a dynamic equilibrium between the enol (pyrimidin-4-ol) and keto (pyrimidin-4(3H)-one) forms. This tautomerization radically alters the molecule's hydrogen bond donor/acceptor profile, shifting from a DADA (donor-acceptor-donor-acceptor) array in the enol form to a DDAA array in the keto form[1].
Extensive spectroscopic studies indicate that the keto form is generally the more stable tautomer in polar solvents (such as water or DMSO), which closely mimic biological environments[2]. However, the equilibrium can be heavily modulated by the electronic properties of the 6-aryl substituent. Electron-donating groups at the 6-position favor the keto form, whereas electron-withdrawing substituents destabilize the enone structure, promoting the pyrimidin-4-ol enol form.
When the energetic penalty of tautomerization weakens target binding (e.g., failing to optimally interact with catalytic aspartates), medicinal chemists often replace the oxygen entirely. For example, substituting the pyrimidin-4-ol core with a 4-aminopyrimidine locks the scaffold into a stable hydrogen-bond donor configuration, significantly enhancing target affinity in targets like BACE1[3].
Figure 1: Solvent-driven tautomeric equilibrium of pyrimidin-4-ol analogs.
Protocol 1: NMR-Based Tautomer Ratio Determination
To accurately quantify the tautomeric ratio of your synthesized analogs, use this self-validating NMR workflow.
Causality of Experimental Choices: Tautomerism is highly solvent-dependent.
-
Sample Preparation: Dissolve 5 mg of the compound in 0.5 mL of
(polar state) and a separate 5 mg in 0.5 mL of (non-polar state). -
Standardization: Add 0.1% tetramethylsilane (TMS) as an internal reference to ensure chemical shift accuracy.
-
Acquisition: Acquire
and NMR spectra at 298 K using a 500 MHz or higher spectrometer. -
VT-NMR (Optional but Recommended): Heat the
sample from 298 K to 353 K in 10 K increments. Observe the coalescence of the N-H (keto) and O-H (enol) proton signals to determine the energy barrier of tautomerization. -
Integration: Integrate the distinct C5-H proton signals (which typically shift significantly between the keto and enol forms) to calculate the equilibrium constant (
).
Metabolic Stability: Overcoming the 2-Methyl Liability
While the 2-methyl group provides a favorable steric vector for many kinase and GPCR targets, it is a classic liability for CYP450-mediated aliphatic oxidation. The primary metabolic pathway involves the rapid hydroxylation of the 2-methyl group to a hydroxymethyl intermediate, which is subsequently oxidized to a carboxylic acid, leading to rapid renal clearance[4].
To mitigate this, structural alternatives such as 2-trifluoromethyl (
Table 1: Comparative Metabolic Stability in Human Liver Microsomes (HLM)
| Compound Scaffold | R2-Substitution | Primary Clearance Mechanism | ||
| 2-Methyl-6-phenylpyrimidin-4-ol | 18 | 77.0 | CYP-mediated aliphatic oxidation | |
| 2-Trifluoromethyl-6-phenylpyrimidin-4-ol | >120 | <5.0 | Highly stable; resists oxidation | |
| 2-Amino-6-phenylpyrimidin-4-ol | 85 | 16.3 | Slow N-oxidation / Phase II conjugation | |
| 2-Methyl-4-methoxy-6-phenylpyrimidine | 24 | 57.7 | Aliphatic oxidation / O-demethylation |
Note: Data represents generalized baseline values for the unsubstituted phenyl scaffold. Addition of halogens to the 6-aryl ring will further alter these values.
Protocol 2: Self-Validating HLM Stability Assay
This protocol ensures high trustworthiness by incorporating strict quenching and internal standard (IS) controls.
Causality of Experimental Choices: The reaction is initiated with NADPH rather than the test compound to ensure that CYP450 enzymes are fully active and not undergoing time-dependent inhibition prior to substrate exposure. Quenching with cold acetonitrile containing an internal standard simultaneously halts enzymatic activity via protein denaturation and normalizes extraction recovery variations for downstream LC-MS/MS.
-
Matrix Preparation: Dilute Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM
. -
Compound Spiking: Add the test analog (final concentration 1 µM, <0.1% DMSO) to the HLM suspension. Pre-incubate at 37°C for 5 minutes. Include Verapamil (1 µM) in a separate well as a high-clearance positive control.
-
Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.
-
Sampling: At
minutes, withdraw 50 µL aliquots from the reaction mixture. -
Quenching: Immediately dispense the 50 µL aliquot into 150 µL of ice-cold acetonitrile containing a stable-isotope labeled Internal Standard (IS).
-
Centrifugation & Analysis: Centrifuge at 4,000 rpm for 15 minutes at 4°C to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance (
).
Figure 2: Self-validating workflow for HLM metabolic stability assays.
Physicochemical Stability & Solubility
The tautomeric state directly impacts the physicochemical properties of the analogs. The keto form (pyrimidin-4(3H)-one) possesses a higher dipole moment, generally resulting in better aqueous solubility compared to analogs locked in the enol form (e.g., via O-methylation).
Table 2: Physicochemical Properties of Selected Analogs
| Compound | LogD (pH 7.4) | Thermodynamic Aqueous Sol. (µg/mL) | Tautomeric Preference (Polar Media) |
| 2-Methyl-6-phenylpyrimidin-4-ol | 1.8 | 45 | Keto (Pyrimidin-4(3H)-one) |
| 2-Trifluoromethyl-6-phenylpyrimidin-4-ol | 2.9 | 18 | Keto (dominant, but shifted by |
| 2-Methyl-4-methoxy-6-phenylpyrimidine | 2.5 | 12 | Fixed Enol (O-methylated) |
| 2-Amino-6-phenylpyrimidin-4-ol | 1.2 | 110 | Keto (dominant) |
When optimizing this scaffold, if metabolic stability is achieved via lipophilic additions (like
References
1.[3] Design, synthesis, and biological evaluation of 4-aminopyrimidine or 4,6-diaminopyrimidine derivatives as beta amyloid cleaving enzyme. Ovid. 3 2.[4] 2-(4-Methylsulfonylphenyl)pyrimidines as Prospective Radioligands for Imaging Cyclooxygenase-2 with PET—Synthesis, Triage, and Radiolabeling. PMC (nih.gov). 4 3.[2] 6-(Hydroxymethyl)pyrimidin-4-ol: An In-depth Technical Guide to Tautomerism and Stability. Benchchem. 2 4.[1] Probing the solvent-induced tautomerism of a redox-active ureidopyrimidinone. ResearchGate.1 5. Self-complementary quadruple hydrogen bonding motifs: from design to function. RSC.
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Methyl-6-(o-tolyl)pyrimidin-4-ol
This document provides essential safety protocols and operational guidance for researchers, scientists, and drug development professionals working with 2-Methyl-6-(o-tolyl)pyrimidin-4-ol. As direct and comprehensive toxicological data for this specific compound is not widely published, the following recommendations are synthesized from the safety profiles of structurally similar pyrimidinol derivatives and established best practices for handling novel chemical entities. The core principle of this guide is risk minimization through a robust and well-understood personal protective equipment (PPE) strategy.
Hazard Assessment: Understanding the Risk
Before handling any chemical, a thorough understanding of its potential hazards is critical. Based on data from analogous compounds, 2-Methyl-6-(o-tolyl)pyrimidin-4-ol should be treated as a substance with the potential for the following hazards:
-
Acute Oral Toxicity: Some pyrimidine derivatives are classified as harmful or fatal if swallowed.[1]
-
Skin and Eye Irritation: A common characteristic of this chemical class is the capacity to cause skin and serious eye irritation upon contact.[1][2][3][4]
-
Respiratory Irritation: The compound, particularly if in a fine powder form, may cause respiratory tract irritation if inhaled.[1][2][4]
-
Aquatic Toxicity: Certain related compounds are very toxic to aquatic life with long-lasting effects.
Therefore, all handling procedures must be designed to prevent ingestion, inhalation, and contact with skin and eyes.
Core PPE Requirements: Your Primary Barrier
The selection of PPE is not merely a checklist; it is a scientifically-grounded system designed to protect you from the specific hazards identified above. All PPE should be inspected for integrity before each use.
Eye and Face Protection
Direct contact with the eyes can cause serious irritation.[3] Standard safety glasses are insufficient.
-
Mandatory: Tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or OSHA 29 CFR 1910.133 (US) standards are required at all times.[5][6]
-
Recommended for Splash Risk: When handling solutions or larger quantities where splashing is possible, a full-face shield should be worn in addition to safety goggles.
Skin and Body Protection
To prevent skin irritation and potential absorption, a multi-component approach is necessary.[2][7]
-
Gloves: This is the most critical barrier for skin protection.
-
Type: Use chemical-impermeable gloves. Nitrile gloves are a common and effective choice. Given the lack of specific permeation data for this compound, double-gloving is a mandatory practice.[7][8] The outer glove should be placed over the cuff of the lab coat, and the inner glove underneath.
-
Frequency of Change: Gloves should be changed immediately if contamination is suspected or at least every 30-60 minutes during continuous handling to mitigate the risk of breakthrough.[8] Never wear gloves outside of the laboratory area.
-
-
Laboratory Coat/Gown:
-
Specifications: A disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs is required.[7] This prevents contamination of personal clothing. Standard cotton lab coats are not recommended as they can absorb spills.
-
Respiratory Protection
Inhalation of fine powders can lead to respiratory irritation.[1][4] Engineering controls are the first line of defense, but respiratory protection is essential in specific scenarios.
-
Engineering Controls: All weighing and handling of the solid compound must be performed in a certified chemical fume hood to minimize airborne particulates.[5][7]
-
When a Respirator is Required: A respirator is necessary when engineering controls are insufficient or during activities with a higher risk of aerosolization.[7][9] This includes:
Operational Plan: From Preparation to Disposal
A systematic workflow ensures that safety protocols are consistently applied.
PPE Donning and Doffing Protocol
The order of donning and doffing is critical to prevent cross-contamination.
Donning (Putting On):
-
Put on the inner pair of nitrile gloves.
-
Don the disposable gown, ensuring full coverage.
-
Put on the N95 respirator (if required), ensuring a proper seal check.
-
Don safety goggles and face shield (if required).
-
Don the outer pair of nitrile gloves, pulling the cuffs over the sleeves of the gown.
Doffing (Taking Off):
-
Remove the outer pair of gloves, peeling them off so they are inside-out. Dispose of them immediately.
-
Remove the disposable gown by rolling it away from the body. Dispose of it.
-
Wash hands thoroughly with soap and water.
-
Remove the face shield and goggles from the back.
-
Remove the respirator from the back.
-
Remove the inner pair of gloves.
-
Wash hands thoroughly with soap and water again.
Data Presentation: Recommended PPE by Task
| Task | Scale | Eye/Face Protection | Skin Protection | Respiratory Protection |
| Weighing Solid | < 1 gram | Safety Goggles | Double Nitrile Gloves, Disposable Gown | Not required if in fume hood with no dust |
| Weighing Solid | > 1 gram | Safety Goggles | Double Nitrile Gloves, Disposable Gown | N95 Respirator (in fume hood) |
| Solution Preparation | Any | Safety Goggles & Face Shield | Double Nitrile Gloves, Disposable Gown | Not required if in fume hood |
| Spill Cleanup | Any | Safety Goggles & Face Shield | Double Nitrile Gloves, Disposable Gown | N95 Respirator (minimum) |
Mandatory Visualization: Respiratory Protection Decision Workflow
The following diagram outlines the decision-making process for determining the appropriate level of respiratory protection when handling 2-Methyl-6-(o-tolyl)pyrimidin-4-ol.
Caption: Decision tree for selecting appropriate respiratory protection.
Emergency & Disposal Plans
Immediate Actions for Exposure
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water or shower for at least 15 minutes. Seek medical attention if irritation persists.[2]
-
Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If you feel unwell, call a POISON CENTER or doctor.[2]
-
Ingestion: If swallowed, immediately call a POISON CENTER or doctor. Rinse mouth. Do not induce vomiting.
Spill Response
-
Evacuate personnel from the immediate area.[5]
-
Ensure proper PPE is donned before re-entry, including respiratory protection.
-
Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[5]
-
For solid spills, carefully collect the material without creating dust. Use spark-proof tools and place it in a suitable, closed, and labeled container for disposal.[5]
-
Clean the spill area thoroughly.
Disposal of Contaminated Materials
-
Chemical Waste: The compound and any contaminated materials must be disposed of as hazardous waste. This should be done through a licensed chemical destruction plant or by controlled incineration.[5] Do not discharge to sewer systems or the environment.[5]
-
Contaminated PPE: All used and contaminated disposable PPE (gloves, gowns) should be collected in a sealed bag and disposed of as hazardous chemical waste according to your institution's official regulations.
References
- TargetMol. (n.d.). Safety Data Sheet.
- Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
- Kulzer GmbH. (2023, October 25). Safety Data Sheet.
- Fisher Scientific. (2025, December 26). Safety Data Sheet.
- Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
- TCI Chemicals. (2025, May 14). Safety Data Sheet.
- Fisher Scientific. (2025, December 18). Safety Data Sheet.
- Thermo Fisher Scientific. (2025, December 22). Safety Data Sheet.
- CymitQuimica. (2024, December 19). Safety Data Sheet.
- BenchChem. (2025). Personal protective equipment for handling Pyrido[1,2-a]benzimidazol-8-ol.
-
PubChem. (2026, January 3). 2-Isopropyl-6-methyl-4-pyrimidinol. National Center for Biotechnology Information. Retrieved from [Link]
-
Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
- BASF. (2025, September 8). Safety Data Sheet.
- Pharmacy Practice News. (2006, December 6). Personal Protective Equipment to Use When Handling Hazardous Drugs.
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. fishersci.com [fishersci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. 2-Isopropyl-6-methyl-4-pyrimidinol | C8H12N2O | CID 135444498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. targetmol.com [targetmol.com]
- 6. fishersci.com [fishersci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pppmag.com [pppmag.com]
- 9. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
